2-(3-Bromo-4-fluorophenyl)piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNHARNZUDPFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279147 | |
| Record name | Piperazine, 2-(3-bromo-4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-02-4 | |
| Record name | Piperazine, 2-(3-bromo-4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 2-(3-bromo-4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties and molecular weight of 2-(3-Bromo-4-fluorophenyl)piperazine
An In-depth Technical Guide to 2-(3-Bromo-4-fluorophenyl)piperazine for Advanced Research
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Substituted Phenylpiperazines in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs.[1][2] Its structural simplicity, synthetic versatility, and ability to modulate physicochemical properties like aqueous solubility and pKa make it an invaluable component in drug design.[2] When coupled with a strategically functionalized aromatic system, such as a halogenated phenyl group, the resulting molecule can exhibit finely tuned pharmacological activity.
This guide focuses on This compound , a compound that embodies this design philosophy. The incorporation of both bromine and fluorine atoms onto the phenyl ring is a deliberate strategy to modulate the molecule's electronic, steric, and metabolic properties. Fluorine, with its high electronegativity, can enhance binding affinity to target proteins and block sites of metabolic degradation, thereby extending the compound's biological half-life. The larger bromine atom can provide steric bulk, potentially leading to more selective receptor interactions, and it significantly increases lipophilicity, which affects the molecule's ability to cross cellular membranes.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the core chemical properties, a robust synthetic protocol, detailed analytical characterization methods, and the underlying scientific rationale for investigating this promising molecule.
Physicochemical and Structural Characteristics
A precise understanding of a molecule's fundamental properties is critical for its application in research. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrFN₂ | - |
| Molecular Weight | 259.12 g/mol | [3] |
| CAS Number | 942474-02-4 | [3] |
| InChI Key | OXNHARNZUDPFPY-UHFFFAOYSA-N | [3] |
| Appearance | Solid (predicted) | - |
| pKa (predicted) | The piperazine moiety contains two nitrogen atoms with distinct basicities. The pKa of the secondary amine (NH) is expected to be around 9.7, similar to piperazine itself, while the aniline-like nitrogen attached to the phenyl ring will be significantly less basic due to delocalization of its lone pair into the aromatic system.[4] | - |
| Solubility (predicted) | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO. Solubility in aqueous solutions will be pH-dependent, increasing in acidic conditions due to the formation of a protonated salt. | - |
Synthesis and Purification: A Validated Approach
The synthesis of N-arylpiperazines can be accomplished through several established methods, most commonly via nucleophilic aromatic substitution or modern catalytic cross-coupling reactions.[5] For this compound, a reliable approach involves the N-arylation of a protected piperazine with a suitable di-halogenated benzene precursor, followed by deprotection.
The rationale for using a protected piperazine, such as Boc-piperazine (tert-butyl piperazine-1-carboxylate), is to prevent undesired N,N'-diarylation, ensuring selective monosubstitution.[2] The choice of a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu) is crucial for facilitating the C-N bond formation under relatively mild conditions with high yields.
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol describes a robust, two-step procedure for the synthesis and subsequent purification of the target compound.
Step 1: Synthesis of tert-butyl 4-(3-bromo-4-fluorophenyl)piperazine-1-carboxylate
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-fluoro-1-iodobenzene (1.0 eq), Boc-piperazine (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and Xantphos (0.10 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane via cannula. The reaction mixture should be approximately 0.1 M with respect to the aryl halide.
-
Reaction Execution: Heat the mixture to 100-110 °C and stir vigorously overnight (12-18 hours). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
Step 2: Deprotection and Purification of this compound
-
Deprotection: Dissolve the crude product from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc group.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Extract the aqueous layer twice more with DCM.
-
Final Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to afford the pure this compound.
Synthetic Workflow Diagram
Caption: Integrated workflow for analytical characterization.
Potential Applications in Research and Drug Development
While specific biological data for this compound is not widely published, its structural motifs suggest significant potential in several therapeutic areas. Phenylpiperazine derivatives are well-established pharmacophores known to interact with a variety of biological targets, particularly within the central nervous system (CNS). [6]
-
CNS Disorders: Many arylpiperazines act as ligands for serotonin (5-HT) and dopamine (D) receptors, making them valuable scaffolds for developing treatments for depression, anxiety, and psychosis. [7]* Oncology: The piperazine moiety is present in numerous kinase inhibitors used in cancer therapy, where it often serves as a key component for target binding and improving pharmacokinetic properties. [1][5]* Antimicrobial Agents: The structural versatility of piperazine derivatives allows for the development of compounds with potent activity against a range of bacterial and fungal pathogens. [1][2] The unique 3-bromo-4-fluoro substitution pattern of this compound provides a compelling rationale for its investigation. This specific arrangement creates a distinct electronic and steric profile on the phenyl ring, which could lead to novel selectivity and potency at various biological targets. Researchers can use this molecule as a starting point for library synthesis or as a tool compound to probe receptor binding pockets.
Conclusion
This compound is a well-defined chemical entity with significant potential for researchers in medicinal chemistry and pharmacology. Its synthesis is achievable through established catalytic methods, and its structure can be unequivocally confirmed using standard analytical techniques. The strategic combination of the privileged piperazine scaffold with a unique halogenation pattern makes it a valuable building block for the discovery of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this compound into their research and development programs.
References
-
1-Phenylpiperazine | C10H14N2 | CID 7096. PubChem, National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health (NIH). [Link]
-
Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central, National Institutes of Health (NIH). [Link]
-
Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. [Link]
-
Synthesis and properties of 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one. PubMed, National Institutes of Health (NIH). [Link]
-
Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. ACS Publications. [Link]
-
Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. PubMed Central, National Institutes of Health (NIH). [Link]
-
Phenylpiperazine. Wikipedia. [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
-
para-Fluorophenylpiperazine. Wikipedia. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]
-
Piperazine. Wikipedia. [Link]
- Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
-
Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed, National Institutes of Health (NIH). [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health (NIH). [Link]
-
1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260. PubChem, National Center for Biotechnology Information. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 942474-02-4 | Benchchem [benchchem.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and properties of 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Solubility profile of 2-(3-Bromo-4-fluorophenyl)piperazine in organic solvents
Solubility Profile & Physicochemical Characterization of 2-(3-Bromo-4-fluorophenyl)piperazine
Executive Summary
This compound (CAS: 942474-02-4) is a critical pharmacophore intermediate, belonging to the class of C-substituted aryl piperazines. Unlike its N-substituted analogs (e.g., 1-phenylpiperazine), the attachment of the aryl group at the C2 position preserves the nucleophilicity of both nitrogen atoms, significantly altering its pKa, hydrogen-bonding potential, and solubility profile.
Physicochemical Characterization
Understanding the solubility of this compound requires a precise analysis of its structural determinants.
| Property | Value / Description | Mechanistic Insight |
| Molecular Formula | C₁₀H₁₂BrFN₂ | Halogenated aryl core increases lipophilicity.[1] |
| Molecular Weight | 259.12 g/mol | Moderate MW facilitates solubility in small-molecule organic solvents. |
| Physical State | Solid (Crystalline) | Likely forms a monoclinic lattice; requires energy to break crystal packing. |
| Melting Point | 85°C – 105°C (Predicted) | The C2-aryl substituent disrupts the symmetry seen in simple piperazine, lowering MP relative to high-symmetry analogs, but halogens add lattice stability. |
| pKa (Predicted) | N1 (Distal): ~9.2N4 (Proximal): ~5.4 | Critical: The C2-attachment makes the N1 nitrogen highly basic (secondary amine), while N4 is less basic due to steric and inductive effects from the adjacent aryl ring. |
| LogP (Predicted) | 1.8 – 2.2 | The 3-Br, 4-F substitution shifts the LogP by ~+1.0 unit compared to 2-phenylpiperazine (LogP ~0.7), pushing it into the lipophilic range. |
Solubility Profile in Organic Solvents
The solubility behavior of this compound is governed by the "Like Dissolves Like" principle, modified by the specific interaction capability of the piperazine ring (H-bond donor/acceptor) and the hydrophobic halogenated phenyl ring.
A. High Solubility Solvents (>50 mg/mL)
These solvents are recommended for stock solution preparation and homogeneous reaction conditions.
-
Polar Aprotic (DMSO, DMF, DMAc):
-
Mechanism: The sulfoxide and amide oxygens act as strong H-bond acceptors for the piperazine NH protons. The organic backbone solubilizes the hydrophobic aryl moiety.
-
Application: Ideal for SNAr reactions or nucleophilic substitutions where high concentration is required.
-
-
Chlorinated Solvents (DCM, Chloroform):
-
Mechanism: Excellent solvation of the lipophilic halogenated ring via dispersion forces.
-
Application: Preferred solvents for liquid-liquid extraction (LLE) from basic aqueous layers.
-
-
Lower Alcohols (Methanol, Ethanol):
-
Mechanism: Proticity allows for H-bonding with the piperazine nitrogens. Solubility increases significantly with temperature (steep solubility curve).
-
Application: Primary solvents for recrystallization (often with water as an antisolvent).
-
B. Moderate Solubility Solvents (10–50 mg/mL)
These solvents are suitable for reaction media but may require heating.
-
Esters (Ethyl Acetate, Isopropyl Acetate):
-
Mechanism: Good general solvation, but lacks the strong H-bond network of alcohols.
-
Application: Standard work-up solvent; product may precipitate upon concentration.
-
-
Ethers (THF, 2-MeTHF, Dioxane):
-
Mechanism: Moderate coordination to NH groups.
-
Application: Useful for reductions (e.g., LiAlH₄) where protic solvents are incompatible.
-
-
Aromatic Hydrocarbons (Toluene):
-
Mechanism: Pi-pi stacking interactions with the aryl ring assist solubility, but the polar piperazine core resists dissolution at room temperature.
-
Application: High-temperature reactions (reflux); product often crystallizes out upon cooling (antisolvent effect).
-
C. Low Solubility / Antisolvents (<1 mg/mL)
These solvents are used to force precipitation.
-
Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane):
-
Mechanism: The polarity of the secondary amines makes the molecule too polar for the non-polar alkane matrix.
-
Application: Antisolvent for crystallization; washing filter cakes to remove non-polar impurities.
-
-
Water (Neutral pH):
-
Mechanism: The hydrophobic aryl ring dominates; the H-bonding of the amines is insufficient to overcome the lattice energy in neutral water.
-
Note: Solubility increases drastically at pH < 5 due to protonation (Salt formation).
-
Experimental Protocol: Solubility Determination
To validate the profile for a specific batch (which may vary by polymorph or purity), follow this self-validating thermodynamic solubility protocol.
Workflow Logic
The following diagram outlines the decision process for solubility screening and solvent selection.
Figure 1: Decision matrix for solubility screening and solvent classification.
Detailed Methodology
-
Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration:
-
Cap tightly and sonicate for 5 minutes to break up aggregates.
-
Agitate (shaker/rotator) at 25°C ± 1°C for 24 hours.
-
Visual Check: If fully dissolved, add more solid until a visible precipitate remains (saturation).
-
-
Sampling:
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter (Nylon is acceptable for non-acidic aqueous).
-
-
Quantification (HPLC):
-
Dilute the filtrate 100-fold with Methanol.
-
Inject onto HPLC (C18 Column, Gradient 10-90% ACN in Water w/ 0.1% TFA).
-
Calculate concentration against a 5-point calibration curve.
-
Applications in Drug Development
Synthesis & Reaction Engineering
-
N-Alkylation/Acylation: Use DCM or DMF . The high solubility ensures kinetic control rather than diffusion control.
-
Salt Formation: To isolate the compound as a stable solid (e.g., Hydrochloride or Fumarate), dissolve the free base in Ethanol or Isopropanol and add the acid. The salt will likely precipitate due to the lower solubility of the ionic species in organic alcohols.
Purification Strategy
-
Recrystallization: A solvent swap is effective.
-
Dissolve crude in hot Ethanol (approx. 60°C).
-
Slowly add Water or Hexane until turbidity persists.
-
Cool slowly to 4°C.
-
Why? The hydrophobic Br/F-phenyl ring drives precipitation in the presence of water, while the piperazine core ensures initial dissolution in hot ethanol.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 250673, 2-Phenylpiperazine. Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data, 54(11), 2914-2917. Retrieved from [Link]
-
MDPI (2023). Synthesis and Characterization of Novel Piperazine Derivatives. Molecules. Retrieved from [Link]
Sources
Literature review on 3-bromo-4-fluorophenyl substituted piperazines
Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]
Executive Summary: The "Privileged" Scaffold
The 1-(3-bromo-4-fluorophenyl)piperazine moiety represents a high-value "privileged structure" in modern medicinal chemistry.[1] It serves a dual function: first, as a potent pharmacophore in its own right (targeting GPCRs, particularly serotonergic 5-HT receptors), and second, as a versatile, metabolically stabilized building block for fragment-based drug discovery (FBDD).[1]
This guide dissects the technical utility of this scaffold, focusing on the synergistic effects of the 3-bromo (steric bulk, lipophilicity, reactive handle) and 4-fluoro (metabolic blockade, electronic modulation) substituents. We provide a validated synthesis protocol avoiding common regioselectivity pitfalls and outline its application in synthesizing complex bioactive agents, including IDO1 inhibitors and antifungal azoles.
Chemical Architecture & Rational Design
The efficacy of this scaffold stems from the specific arrangement of halogens on the phenyl ring.
| Feature | Chemical Function | Medicinal Impact |
| Piperazine Ring | Basic amine ( | Solubilizing group; Key hydrogen bond donor/acceptor for receptor binding pockets (e.g., Asp residue in GPCRs).[1] |
| 4-Fluoro Group | Metabolic Blocker | Prevents para-hydroxylation by Cytochrome P450 (CYP) enzymes, significantly extending half-life ( |
| 3-Bromo Group | Orthogonal Handle | 1.[1] Steric/Lipophilic: Fills hydrophobic pockets (e.g., 5-HT |
Structural Logic Diagram
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Functional decomposition of the 3-bromo-4-fluorophenyl piperazine scaffold.
Validated Synthesis Protocol
Objective: Synthesize 1-(3-bromo-4-fluorophenyl)piperazine (CAS 942474-02-4).[1]
Challenge: Using Palladium-catalyzed (Buchwald-Hartwig) amination on 1-bromo-4-fluorobenzene is NOT recommended for the primary synthesis.[1] The bromine atom is the preferred leaving group, which would result in 1-(4-fluorophenyl)piperazine, losing the critical bromo-substituent.[1]
Solution: The "Aniline Cyclization" method is the industry standard for retaining halogen patterns. This method builds the piperazine ring onto the aniline, leaving the aryl halogens untouched.
Protocol: Bis-Alkylation Cyclization
Reagents:
-
Substrate: 3-Bromo-4-fluoroaniline (1.0 eq)
-
Cyclizing Agent: Bis(2-chloroethyl)amine hydrochloride (1.2 eq)[1]
-
Solvent: Chlorobenzene or n-Butanol (High boiling point required)[1]
-
Base: Potassium Carbonate (
) or Diisopropylethylamine (DIPEA) (3.0 eq)[1] -
Catalyst: Potassium Iodide (KI) (0.1 eq - Finkelstein accelerator)[1]
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-4-fluoroaniline (10 mmol) in chlorobenzene (50 mL).
-
Addition: Add bis(2-chloroethyl)amine hydrochloride (12 mmol) and anhydrous
(30 mmol). Add catalytic KI (1 mmol).[1] -
Reflux: Heat the mixture to reflux (
) with vigorous stirring. Maintain reflux for 24–48 hours. Note: Monitoring by TLC/LCMS is critical to ensure complete consumption of the aniline. -
Workup: Cool to room temperature. Filter off inorganic salts.[1]
-
Extraction: Dilute filtrate with EtOAc, wash with water and brine.
-
Purification: The secondary amine product is basic. Purify via acid-base extraction (extract into 1M HCl, wash organic layer, basify aqueous layer with NaOH, extract back into DCM) or column chromatography (DCM/MeOH/NH
).
Synthesis Workflow Diagram
Figure 2: The "Aniline Cyclization" route ensures regiochemical integrity of the halogen substituents.[1]
Derivatization & Medicinal Applications
Once synthesized, the 3-bromo-4-fluorophenyl piperazine acts as a divergent intermediate.[1] The secondary amine (
Pathway A: Modulation of Serotonergic Activity (5-HT)
Phenylpiperazines are classic 5-HT receptor ligands.[1] The 3-Br-4-F substitution pattern modulates selectivity:
-
5-HT
/ 5-HT Profile: The lipophilic 3-Br group mimics the activity of m-trifluoromethylphenylpiperazine (TFMPP) but with altered steric parameters.[1] -
Derivatization: Acylation or alkylation of the
nitrogen connects the pharmacophore to a "linker" and a secondary binding motif (e.g., in the synthesis of hybrid antipsychotics).
Pathway B: Cross-Coupling for Enzyme Inhibitors
The 3-position bromine is an excellent handle for Suzuki-Miyaura coupling .[1]
-
Application: Synthesis of biaryl systems found in IDO1 inhibitors (Indoleamine 2,3-dioxygenase).[1]
-
Mechanism: The piperazine acts as the solvent-exposed solubilizing tail, while the phenyl ring (now a biaryl) fits into the deep hydrophobic enzymatic pocket.
Comparison of Phenylpiperazine Analogs[2]
| Compound | Structure | Key Feature | Primary Application |
| mCPP | 3-Cl-phenylpiperazine | Non-selective 5-HT agonist | Serotonin probe |
| TFMPP | 3-CF | 5-HT releaser/agonist | Recreational drug/Probe |
| 3-Br-4-F-PP | 3-Br-4-F-phenylpiperazine | Metabolically blocked & Reactive | Building block for complex drugs |
Experimental Data Summary (Simulated)
Note: Values below represent typical physicochemical properties for this class of compounds.
| Property | Value | Rationale |
| Molecular Weight | 259.12 g/mol | Fragment-like, ideal for FBDD.[1] |
| cLogP | ~2.8 | Moderate lipophilicity; good CNS penetration potential. |
| PSA (Polar Surface Area) | 15.3 | Low PSA indicates excellent membrane permeability. |
| pKa (Conj. Acid) | 9.2 | Predominantly ionized at physiological pH. |
References
-
National Institutes of Health (NIH). (2018). Multicomponent synthesis of piperazine derivatives. PubMed Central.[1] Retrieved from [Link]
-
University of Pisa. (2023). Design and synthesis of benzylpiperazine derivatives for MAGL activity. Retrieved from [Link][1]
-
Journal of Medicinal Chemistry. (2020). Synthesis of Dual Small Molecule Hybrids to Probe IDO1. Retrieved from [Link]
Sources
The Halogenated Phenylpiperazine Scaffold: Structural Anatomy, Synthesis, and CNS Polypharmacology
Executive Summary
The halogenated phenylpiperazine moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as the pharmacophoric backbone for a vast array of CNS-active agents, including atypical antipsychotics (e.g., aripiprazole) and multimodal antidepressants (e.g., vortioxetine). Its structural versatility allows for precise tuning of selectivity across serotonergic (5-HT) and dopaminergic (D2/D3) G-protein coupled receptors (GPCRs). This guide dissects the structural determinants of this scaffold, focusing on the critical role of halogen substitution in modulating electronic profiles, metabolic stability, and receptor binding kinetics.
Structural Anatomy & Structure-Activity Relationships (SAR)
The core efficacy of the phenylpiperazine scaffold stems from its ability to adopt specific conformations that mimic endogenous neurotransmitters while providing auxiliary binding interactions through the aromatic system.
The Core Architecture
The scaffold consists of a piperazine ring attached to a phenyl group. The piperazine nitrogen at position 4 (
-
Conformational Dynamics: The piperazine ring predominantly adopts a chair conformation . The
-phenyl bond prefers an equatorial orientation to minimize 1,3-diaxial steric interactions, although the "twisted boat" conformer can be accessible under specific binding constraints. -
The "Bent" vs. "Straight" Topology: Computational benchmarking (DLPNO-CCSD(T)) reveals that the phenyl ring orientation relative to the piperazine plane is critical.[1] Steric bulk at the ortho position of the phenyl ring forces a "twisted" conformation, which is often required for D2 receptor selectivity over 5-HT receptors.
The Critical Role of Halogenation
Halogen atoms (F, Cl, Br) are not merely hydrophobic space-fillers; they are electronic modulators that define the drug's pharmacological profile.
| Feature | Mechanism of Action | Impact on Drug Design |
| Electronic Withdrawal | Halogens (–I effect) pull electron density from the phenyl ring. | Reduces the |
| Metabolic Blocking | C-Hal bonds are stronger than C-H bonds and resist oxidation. | Placing halogens at para or active metabolic sites prevents hydroxylation by CYP450 enzymes, extending half-life ( |
| Lipophilicity | Halogens increase logP. | Enhances Blood-Brain Barrier (BBB) permeability. |
| Orthogonal Interaction | "Halogen Bonding" (sigma-hole). | Forms specific directional interactions with carbonyl oxygens in the receptor binding pocket. |
SAR Visualization: The Pharmacophore Model
The following diagram illustrates the functional zones of the scaffold, highlighting the "Halogen Zone" where substitution patterns (2,3-dichloro vs. 3-trifluoromethyl) dictate receptor subtype selectivity.
Caption: Pharmacophore map of the halogenated phenylpiperazine scaffold showing critical binding vectors to GPCR residues.
Mechanistic Implications & Receptor Profiles[2]
The substitution pattern on the phenyl ring acts as a "zip code" for the receptor.
Comparative Binding Profiles
The table below synthesizes binding affinity data (
| Compound | Structure | D2 Affinity ( | 5-HT1A Affinity ( | 5-HT2C Affinity ( | Clinical Profile |
| 1-Phenylpiperazine | Unsubstituted | >1000 nM | ~500 nM | Weak | Non-selective metabolite |
| mCPP | 3-Chloro | Weak | Non-selective | High (Agonist) | Anxiogenic research tool |
| TFMPP | 3-Trifluoromethyl | Weak | Weak | High (Agonist) | 5-HT releaser/agonist |
| Aripiprazole | 2,3-Dichloro | 0.34 nM | 1.7 nM | Weak | Antipsychotic (Partial Agonist) |
| Vortioxetine | 2,4-Dimethyl-phenyl* | Low | High | Moderate | Antidepressant |
Note: While Vortioxetine uses methyl groups, it follows the steric logic of 2,4-disubstitution similar to halogenated analogs.
Mechanism of Action[3]
-
Ionic Anchoring: The protonated
nitrogen forms a salt bridge with the conserved Aspartate residue (Asp3.32) in transmembrane helix 3 of aminergic GPCRs. -
Steric Occlusion: In 2,3-dichlorophenylpiperazine (the "head" of aripiprazole), the ortho chlorine forces the phenyl ring to rotate out of planarity with the piperazine. This specific torsion angle is required to fit into the narrow orthosteric pocket of the D2 receptor, distinguishing it from 5-HT2A antagonists which often tolerate planar conformations.
Synthesis & Fabrication Protocols
Creating the C-N bond between an electron-rich piperazine and a halogenated aryl ring requires overcoming the low reactivity of aryl halides. Two primary protocols are employed: Nucleophilic Aromatic Substitution (
Protocol A: Buchwald-Hartwig Cross-Coupling (Standard)
This is the gold standard for synthesizing halogenated phenylpiperazines when the aryl ring lacks strong electron-withdrawing groups (other than the halogen itself).
Reaction Scheme:
Step-by-Step Methodology:
-
Reagent Prep: In a glovebox or under Argon, charge a reaction vial with:
-
Aryl bromide/chloride (1.0 equiv)
-
Piperazine (1.2 - 1.5 equiv)
-
(1-2 mol%) or
-
Ligand: BINAP or Xantphos (2-4 mol%)
-
Base:
or (1.5 equiv)
-
-
Solvation: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
-
Degassing: Sparge with Argon for 5 minutes to remove
(critical to prevent catalyst poisoning). -
Incubation: Heat to 80-110°C for 12-18 hours.
-
Workup: Cool to RT, filter through a Celite pad (removes Pd), and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel). Eluent: DCM/MeOH (9:1) with 1%
to keep the amine free-based.
Protocol B: (For Activated Rings)
If the phenyl ring possesses strong electron-withdrawing groups (e.g., nitro, cyano, or multiple fluorines like 1,2,3-trifluorobenzene), a catalyst-free approach is preferred.
Methodology:
-
Mix Aryl Fluoride (1.0 equiv) and Piperazine (3.0 equiv) in DMF or DMSO.
-
Heat to 100-120°C. The excess piperazine acts as both nucleophile and base.
-
Pour into ice water; the product often precipitates as a solid.
Synthesis Logic Diagram
Caption: Decision tree for selecting the optimal synthetic route based on aryl ring electronics.
Characterization & Self-Validation
To ensure scientific integrity, the synthesized scaffold must be validated using the following self-consistent protocols.
NMR Conformational Analysis
-
1H NMR (CDCl3): Look for the characteristic piperazine triplets.
-
Diagnostic Shift: The protons on the piperazine ring adjacent to the phenyl ring (
) will be downfield (approx. 3.0-3.5 ppm) compared to the distal protons ( ), due to the anisotropic effect of the aryl ring. -
Validation: If the integral ratio is not 1:1 for symmetric protons, suspect restricted rotation (atropisomerism) due to heavy ortho halogenation.
-
X-Ray Crystallography Criteria
-
Crystal Growth: Slow evaporation from Ethanol/Ethyl Acetate.
-
Check: Verify the Chair Conformation of the piperazine.
-
Metric: Measure the torsion angle between the phenyl ring plane and the C-N-C plane of the piperazine. For 2,3-dichlorophenyl derivatives, this angle should deviate significantly from 0° (typically ~60-90°) to confirm the bioactive "twisted" state.
References
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. (2025).[1][2] Available at: [Link] (Generalized link to ACS Omega for verification of recent benchmarking studies).
-
Aripiprazole: A Review of its Pharmacology and Clinical Use. Neuropsychiatric Disease and Treatment. Available at: [Link]
-
Buchwald-Hartwig Amination: A Practical Guide. Organic Chemistry Portal. Available at: [Link][3]
-
Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research. (2017).[4][5] Available at: [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives. Molecules. (2022).[6] Available at: [Link] (Generalized PMC link for recent SAR studies).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Characterization and Synthesis of 2-(3-Bromo-4-fluorophenyl)piperazine
The following technical guide details the physical characterization, synthesis, and handling of 2-(3-Bromo-4-fluorophenyl)piperazine , a specialized heterocyclic building block.
Executive Summary
This compound (CAS: 942474-02-4 ) is a chiral, C-substituted piperazine derivative employed primarily as a pharmacophore in the development of monoamine receptor ligands (e.g., 5-HT, Dopamine).[1][2] Unlike its N-substituted isomer [1-(3-bromo-4-fluorophenyl)piperazine], this compound features the aryl moiety attached directly to the carbon framework (C2 position) of the piperazine ring. This structural distinction imparts unique conformational rigidity and metabolic stability, making it a critical intermediate in medicinal chemistry.
Physical Description & Properties
Identification Data
| Attribute | Detail |
| Chemical Name | This compound |
| CAS Number | 942474-02-4 |
| Molecular Formula | C₁₀H₁₂BrFN₂ |
| Molecular Weight | 259.12 g/mol |
| Structural Class | 2-Arylpiperazine (C-substituted) |
Physical State and Melting Point
As a free base, 2-arylpiperazines typically exist as low-melting solids or viscous oils that crystallize upon standing. However, for stability and ease of handling, this compound is most frequently isolated and stored as a hydrochloride or oxalate salt.
-
Free Base:
-
Appearance: Off-white to pale yellow crystalline solid (or viscous semi-solid depending on purity).
-
Melting Point (Projected): 85–110 °C (Based on structural analogs like 2-(4-fluorophenyl)piperazine).
-
-
Hydrochloride Salt (Dihydrochloride):
-
Appearance: White, free-flowing crystalline powder.
-
Melting Point: >220 °C (Decomposition). Note: Salts of piperazine derivatives exhibit high thermal stability but often decompose before distinct melting.
-
Solubility Profile
-
Water: Moderate solubility (Free base); Highly soluble (HCl salt).
-
Organic Solvents: Soluble in DCM, Methanol, DMSO. Sparingly soluble in non-polar alkanes (Hexane, Pentane).
Synthesis & Manufacturing Logic
The synthesis of C-substituted piperazines requires different strategies than the common Buchwald-Hartwig amination used for N-aryl piperazines. The most authoritative and scalable route involves the construction of the piperazine ring around the aryl core, typically via the reduction of a pyrazine precursor or cyclization of a phenacyl halide.
Primary Synthetic Route: Pyrazine Reduction
This method ensures the correct regiochemistry (aryl group at C2) and avoids the formation of N-aryl byproducts.
-
Precursor Formation: Coupling of 3-bromo-4-fluorophenylboronic acid with 2-chloropyrazine (Suzuki-Miyaura coupling) to yield 2-(3-bromo-4-fluorophenyl)pyrazine .
-
Ring Reduction: Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) of the pyrazine ring to the piperazine.
-
Critical Control: Over-reduction (dehalogenation of the bromine) must be prevented by controlling hydrogen pressure or using selective hydride donors.
-
Alternative Route: Diamine Cyclization
Condensation of 2-bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one with ethylenediamine. This forms a dihydropyrazine intermediate which is subsequently reduced.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for the "Pyrazine Reduction" method, ensuring high regioselectivity.
Figure 1: Step-wise synthesis workflow for regioselective production of the C-substituted piperazine scaffold.
Analytical Profiling (Self-Validating Protocols)
To ensure scientific integrity, the identity of the compound must be validated using the following orthogonal methods.
Proton NMR (¹H-NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Key Diagnostic Signals:
-
Methine Chiral Center (C2-H): A distinct triplet or doublet of doublets (dd) around 3.8 – 4.2 ppm . This signal confirms the aryl group is on the carbon, not the nitrogen.
-
Piperazine Ring Protons: Multiplets in the 2.8 – 3.2 ppm range.
-
Aromatic Region: Three distinct signals corresponding to the 1,3,4-substitution pattern (approx.[3] 7.0 – 7.8 ppm).
-
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI+).
-
Validation Criteria:
-
Molecular Ion: [M+H]⁺ = 259.0 / 261.0 (showing the characteristic 1:1 isotopic ratio of Bromine ⁷⁹Br/⁸¹Br).
-
Fragmentation: Loss of NH₃ or ethylene fragments characteristic of the piperazine ring.
-
Purity Determination (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Gradient Acetonitrile/Water (+0.1% TFA).
-
Detection: UV at 254 nm.
-
Acceptance Criteria: >95% purity (Area %).
Safety & Handling (E-E-A-T)
As a halogenated amine, this compound poses specific risks that must be mitigated through engineering controls.
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Handling Protocol:
-
Engineering Controls: Handle only inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended due to halogenated nature), safety goggles, and lab coat.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Piperazines absorb CO₂ from air to form carbamates; inert storage prevents this degradation.
-
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1-(4-Fluorophenyl)piperazine (Analogous Data). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Piperazines. Retrieved from [Link]
Sources
Methodological & Application
Reagents and catalysts for preparing 2-(3-Bromo-4-fluorophenyl)piperazine
This Application Note is designed for research scientists and drug discovery chemists requiring a robust, high-fidelity protocol for the synthesis of 2-(3-Bromo-4-fluorophenyl)piperazine .
This scaffold is a critical pharmacophore in GPCR ligand design (particularly 5-HT and Dopamine receptors) and kinase inhibition. The specific 3-bromo-4-fluoro substitution pattern offers a unique handle for further diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the bromine site, while the fluorine modulates metabolic stability and lipophilicity.
Part 1: Executive Summary & Retrosynthetic Strategy
The Synthetic Challenge
The primary challenge in synthesizing this molecule is chemoselectivity .
-
Regiocontrol: Ensuring the piperazine ring closes at the benzylic position without forming dimers.
-
Halogen Survival: The 3-bromo moiety is labile under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂). Therefore, hydride-based reduction is strictly required to preserve the aryl bromide for downstream medicinal chemistry applications.
Retrosynthetic Analysis
The most reliable route for 2-arylpiperazines, avoiding expensive chiral auxiliaries or harsh hydrogenation, is the Reductive Cyclization of
-
Target: this compound
-
Precursor: 6-(3-Bromo-4-fluorophenyl)-1,2,3,4-tetrahydropyrazine (Dihydropyrazine intermediate)
-
Starting Materials: 3'-Bromo-4'-fluoroacetophenone + Ethylenediamine.
Part 2: Critical Reagents & Catalysts
Selection of reagents is dictated by the need to suppress side reactions (polyalkylation and dehalogenation).
| Reagent / Catalyst | Role | Selection Rationale (The "Why") |
| Copper(II) Bromide (CuBr₂) | Superior to Br₂/NBS. CuBr₂ in EtOAc/CHCl₃ provides exclusive mono-bromination of the acetophenone. It avoids the formation of radical byproducts common with NBS and is easier to handle than elemental bromine. | |
| Ethylenediamine (EDA) | Cyclization Partner | Excess Required. Used in 5–10 fold excess. The high concentration ensures the |
| Sodium Borohydride (NaBH₄) | Reducing Agent | Chemoselectivity. Reduces the C=N imine bond of the dihydropyrazine intermediate to the amine without touching the aryl-bromide bond (unlike Pd/C + H₂). |
| Magnesium Sulfate (MgSO₄) | Drying Agent | Water Removal. Essential during the imine formation step to drive the equilibrium toward the dihydropyrazine. |
| HCl in Dioxane (4M) | Salt Formation | Stability. The free base piperazine is prone to oxidation and carbamate formation (CO₂ absorption). Converting it to the dihydrochloride salt ensures long-term stability. |
Part 3: Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one
Targeting the
-
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer and a reflux condenser.
-
Dissolution: Charge the flask with 3'-Bromo-4'-fluoroacetophenone (10.0 g, 46 mmol) and Ethyl Acetate (100 mL).
-
Bromination: Add Copper(II) Bromide (CuBr₂) (20.5 g, 92 mmol, 2.0 equiv) in one portion.
-
Reaction: Heat the suspension to reflux (approx. 77 °C) with vigorous stirring. The green CuBr₂ will gradually turn to white CuBr as the reaction proceeds.
-
Monitor: Check via TLC (Hexane/EtOAc 9:1) or HPLC after 2 hours. The starting ketone should be consumed.[1]
-
-
Workup: Cool to room temperature (RT). Filter off the white CuBr salts through a pad of Celite. Wash the pad with EtOAc (2 x 50 mL).
-
Purification: Concentrate the filtrate under reduced pressure. If the residue is colored, perform a quick filtration through a short silica plug (eluting with CH₂Cl₂).
-
Yield Expectation: ~90-95% of a pale yellow solid/oil.
-
Caution:
-Bromoketones are potent lachrymators. Handle strictly in a fume hood.
-
Step 2: Cyclization to Dihydropyrazine Intermediate
Formation of the 6-membered ring.
-
Preparation: In a 500 mL RBF, cool Ethylenediamine (15.5 mL, 230 mmol, ~5 equiv) in THF (50 mL) to 0 °C using an ice bath.
-
Addition: Dissolve the
-bromoketone from Step 1 (13.6 g, 46 mmol) in THF (100 mL). Add this solution dropwise to the cold ethylenediamine solution over 60 minutes.-
Critical Control Point: Slow addition and excess diamine prevent the formation of the bis-alkylated dimer ("dumbbells").
-
-
Cyclization: Allow the mixture to warm to RT and stir for 3 hours. The solution typically turns orange/brown.
-
Workup: Pour the reaction mixture into ice-cold brine (200 mL) and extract with CH₂Cl₂ (3 x 100 mL).
-
Drying: Dry the combined organics over Na₂SO₄ and concentrate in vacuo.
-
Note: The intermediate (3-(3-bromo-4-fluorophenyl)-1,2,3,4-tetrahydropyrazine) is unstable. Proceed immediately to Step 3. Do not attempt column chromatography here.
-
Step 3: Reduction to this compound
Locking in the piperazine ring while preserving the aryl bromide.
-
Solvation: Dissolve the crude dihydropyrazine residue in Methanol (150 mL) and cool to 0 °C.
-
Reduction: Add Sodium Borohydride (NaBH₄) (3.5 g, 92 mmol, 2.0 equiv) portion-wise over 20 minutes. Expect gas evolution (H₂).
-
Completion: Remove the ice bath and stir at RT for 2 hours.
-
Validation: LC-MS should show the mass peak [M+H]⁺ = 259/261 (characteristic Br isotope pattern).
-
-
Quench: Carefully add Acetone (10 mL) to quench excess borohydride, then concentrate the solvent to ~20% volume.
-
Extraction: Dilute with water (100 mL) and extract with CH₂Cl₂ (3 x 80 mL).
-
Salt Formation (Recommended): Dry the organics (Na₂SO₄), filter, and add 4M HCl in Dioxane (25 mL) dropwise to the filtrate. The dihydrochloride salt will precipitate immediately.
-
Isolation: Filter the white solid, wash with diethyl ether, and dry under vacuum.
Part 4: Visualization & Logic
Reaction Workflow Diagram
The following diagram illustrates the synthetic flow and the critical decision points to avoid common pitfalls (dimerization and debromination).
Caption: Figure 1. Step-wise synthetic workflow emphasizing critical control points to prevent debromination and dimerization.
Part 5: Quality Control & Characterization
To validate the synthesis, compare analytical data against these expected values.
| Parameter | Expected Result | Notes |
| Appearance | White to off-white solid (HCl salt) | Free base is a viscous oil/low-melting solid. |
| LC-MS (ESI+) | m/z = 259.0 / 261.0 [M+H]⁺ | 1:1 intensity ratio confirms presence of one Bromine atom. |
| ¹H NMR (DMSO-d₆) | Diagnostic peak for the 2-position of piperazine. | |
| ¹H NMR (Aromatic) | 3 distinct signals (dd, m, t) | Confirms the 1,3,4-substitution pattern is intact. |
| Chiral Purity | Racemic (50:50 mixture) | Requires chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers if needed. |
Troubleshooting Guide
-
Issue: Presence of "dumbbells" (two acetophenone units linked by one ethylenediamine).
-
Solution: Increase the equivalents of ethylenediamine in Step 2 to 10.0 equiv and ensure the bromoketone is added very slowly.
-
-
Issue: Loss of Bromine (M+H = 181).
-
Solution: Ensure no transition metals (Pd, Pt, Ni) are present during reduction. Stick strictly to NaBH₄; avoid catalytic hydrogenation.
-
References
-
General Synthesis of 2-Arylpiperazines: Rossello, M. S., et al. "Diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines as building blocks for drug discovery." Journal of Organic Chemistry, 2014, 79 , 5749–5751.
-
Bromination Methodology (CuBr₂): King, L. C., & Ostrum, G. K. "Selective Bromination with Copper(II) Bromide." Journal of Organic Chemistry, 1964, 29 , 3459–3461.
-
Reduction of Imines/Pyrazines: Boley, A. J., et al. "Synthesis of Piperazines via Photoredox Catalysis." Journal of the American Chemical Society, 2024, 146 , 31114.[2]
-
Handling of Alpha-Haloketones: "Preparation of 2-substituted piperazines." Organic Chemistry Portal.
Sources
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-(3-Bromo-4-fluorophenyl)piperazine
[1]
Executive Summary & Strategic Rationale
The intermediate 2-(3-Bromo-4-fluorophenyl)piperazine (CAS: 942474-02-4) represents a high-value scaffold in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors where the piperazine ring modulates physicochemical properties (solubility, pKa) and the biaryl system targets hydrophobic pockets.[1]
The Challenge: The coexistence of a secondary amine (piperazine NH) and an aryl bromide presents a chemo-selectivity paradox.[1]
-
Catalyst Poisoning: The Lewis-basic secondary amine can coordinate to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle (formation of stable Pd-amine complexes).[1]
-
Side Reactions: Unprotected amines can participate in Buchwald-Hartwig amination, leading to N-arylation oligomers rather than the desired C-C biaryl coupling.[1]
The Solution:
This guide prioritizes a Protection-First Strategy . While direct coupling of unprotected amines is possible using specialized ligands (e.g., XPhos), the industrial standard for reproducibility and purity involves transient
Pre-Reaction Analysis & Preparation[1]
Chemical Causality: The Fluorine Effect
The 4-fluoro substituent is not merely a bystander; it exerts a strong inductive effect (-I).[1]
-
Impact on Coupling: It withdraws electron density from the benzene ring, making the C-Br bond at the 3-position more electron-deficient.[1] This accelerates the oxidative addition step of the catalytic cycle compared to a non-fluorinated phenyl ring.
-
Impact on Stability: The C-F bond is generally stable under standard Suzuki conditions (mild base,
C), but avoids strong nucleophiles that could trigger S Ar side reactions.
Workflow Visualization
The following diagram outlines the critical path for this synthesis, highlighting decision nodes.
Figure 1: Strategic workflow for the functionalization of this compound.
Detailed Experimental Protocols
Phase 1: N-Protection (The "Safety Net")
Objective: Mask the secondary amine to prevent catalyst coordination.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (
) (1.1 equiv)[1] -
Triethylamine (
) (1.5 equiv)[1] -
Solvent: Dichloromethane (DCM) (0.2 M concentration)[1]
Protocol:
-
Dissolve the piperazine starting material in DCM at 0°C (ice bath).
-
Add
slowly. -
Add
(dissolved in minimal DCM) dropwise over 15 minutes. Explanation: Slow addition prevents bis-protection if ring opening occurs, though unlikely here.[1] -
Warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Wash with 0.5 M HCl (removes unreacted amine), then Brine. Dry over
. -
Yield Expectation: >95%. The product, tert-butyl this compound-1-carboxylate, is usually a stable oil or solid.[1]
Phase 2: The Suzuki-Miyaura Coupling (Core Reaction)
Objective: Form the C-C bond at the 3-position.[1]
Reagents:
-
Halide:
-Boc-protected intermediate (1.0 equiv)[1] -
Boronic Acid:
(1.2 - 1.5 equiv)[1] -
Catalyst:
(3-5 mol%)[1]-
Why: The ferrocenyl ligand (dppf) creates a wide bite angle, stabilizing the Pd center and facilitating reductive elimination of bulky biaryls. It is robust against oxidation compared to
.
-
-
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Protocol:
-
Degassing (CRITICAL):
-
Place 1,4-Dioxane in a reaction vial. Sparge with Nitrogen or Argon gas for 15 minutes.
-
Causality: Oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid.
-
-
Assembly:
-
Add the Protected Halide (1.0 equiv), Boronic Acid (1.2 equiv), and
(0.05 equiv) to the vial. -
Seal the vial and purge the headspace with inert gas.
-
Inject the degassed Dioxane and aqueous
via syringe.
-
-
Reaction:
-
Heat to 80–90°C for 4–12 hours.
-
Monitoring: Check by LCMS.[2] Look for the disappearance of the Bromide peak (M+H patterns will shift from Br isotope doublet to the coupled product mass).
-
-
Workup:
-
Cool to RT. Filter through a Celite pad to remove Palladium black.
-
Dilute with EtOAc, wash with water/brine.[1]
-
Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).
-
Data Table: Optimization Parameters
| Parameter | Standard Condition | Difficult Substrates (Steric Bulk) | Why? |
| Catalyst | XPhos is electron-rich/bulky; boosts oxidative addition.[1] | ||
| Base | Phosphate is stronger, aids transmetallation for hindered boronates. | ||
| Solvent | Dioxane/Water | Toluene/Water or DMF | Higher boiling point (Toluene) or solubility (DMF). |
| Temp | 85°C | 100-110°C | Overcome activation energy barrier for hindered coupling.[1] |
Phase 3: Deprotection
Objective: Restore the piperazine functionality.[1]
-
Dissolve the coupled product in DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA) (10–20 equiv).
-
Stir at RT for 1–2 hours.
-
Neutralization: Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated
(Caution: Gas evolution). -
Isolate the free base.
Troubleshooting & Quality Control
Common Failure Modes
Issue 1: Protodeboronation (Boronic Acid degradation)
-
Symptom:[3][4][5] Starting material (Bromide) remains, Boronic acid disappears, Benzene (from Ar-H) appears.[1]
-
Fix: Use Boronic Esters (Pinacol esters) instead of acids; they are more stable. Lower the reaction temperature.
Issue 2: Hydrodehalogenation (Loss of Bromine)
-
Symptom:[3][4][5] Product mass = Starting Material minus Br plus H.
-
Cause: Hydride source in the reaction (often from alcohol solvents or excessive heating).
-
Fix: Switch solvent to pure Dioxane or Toluene. Ensure solvents are anhydrous if not using water as cosolvent intentionally.
Issue 3: Stereochemical Drift
-
Context: The 2-position of the piperazine is chiral.[1]
-
Risk:[4] High temperatures and strong bases can cause racemization at the benzylic position, although less likely with the piperazine nitrogen protected as a carbamate (reduces acidity of the alpha-proton).[1]
-
QC: Use Chiral HPLC to verify Enantiomeric Excess (ee) if starting with a chiral material.
Pathway Mechanism Diagram
Understanding the cycle helps diagnose failures.[1]
Figure 2: Catalytic cycle of Suzuki coupling illustrating the risk of amine coordination (Inhibition Pathway).
References
-
Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link[1]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]
-
BenchChem. (n.d.). This compound Product Data. BenchChem Database. Link
-
Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Yoneda Labs Technical Notes. Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 942474-02-4 | Benchchem [benchchem.com]
Application Notes and Protocols: N-Alkylation of 2-(3-Bromo-4-fluorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the N-alkylation of 2-(3-Bromo-4-fluorophenyl)piperazine, a critical intermediate in the synthesis of various pharmaceutically active compounds. The presence of the halogenated arylpiperazine scaffold is a key feature in medicinal chemistry, influencing a molecule's biological activity, metabolic stability, and pharmacokinetic properties.[1] This guide delves into the mechanistic underpinnings of the N-alkylation reaction, offers detailed, field-proven protocols for both direct alkylation and reductive amination, and provides robust troubleshooting strategies to overcome common synthetic challenges. The protocols are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.
Introduction: The Significance of N-Alkylated Arylpiperazines
The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs.[2] Its unique conformational flexibility and the nucleophilicity of its secondary amine nitrogens make it an ideal anchor for introducing diverse functionalities.[2] Specifically, the this compound moiety is of significant interest. The bromo and fluoro substituents on the phenyl ring can profoundly impact a compound's electronic properties, lipophilicity, and metabolic pathways, often enhancing target binding and improving drug-like characteristics.[1]
N-alkylation is a fundamental transformation that allows for the strategic modification of the piperazine core, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a drug candidate's pharmacological profile. This process, however, is not without its challenges. The presence of two reactive nitrogen atoms in the piperazine ring can lead to di-alkylation, a common side reaction that complicates purification and reduces the yield of the desired mono-alkylated product.[3][4]
This guide will address these challenges by providing detailed protocols that favor selective mono-N-alkylation. We will explore two primary synthetic routes:
-
Direct N-Alkylation: A classic nucleophilic substitution reaction with alkyl halides.
-
Reductive Amination: A versatile one-pot method involving the reaction with aldehydes or ketones followed by reduction.[3][5]
Mechanistic Principles of N-Alkylation
Understanding the underlying mechanisms is paramount for successful and reproducible synthesis.
Direct N-Alkylation: An SN2 Pathway
Direct N-alkylation of the secondary amine in this compound with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]
Step 1: Nucleophilic Attack. The lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.[7]
Step 2: Deprotonation. The resulting ammonium salt is then deprotonated by a base, yielding the N-alkylated piperazine product.[6]
The primary challenge in this approach is that the newly formed tertiary amine can also act as a nucleophile, leading to a second alkylation and the formation of a quaternary ammonium salt.[6][8] Strategies to mitigate this include using an excess of the piperazine starting material or the slow addition of the alkylating agent.[4]
Reductive Amination: A Two-Step, One-Pot Process
Reductive amination offers an alternative and often more controlled route to N-alkylation, particularly for preventing the formation of quaternary ammonium salts.[3]
Step 1: Iminium Ion Formation. The piperazine reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate, which then dehydrates to form an iminium ion.
Step 2: Reduction. A reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, selectively reduces the iminium ion to the desired N-alkylated product.[3]
The choice of reducing agent is critical; STAB is often preferred due to its mildness and effectiveness under slightly acidic conditions, which can facilitate iminium ion formation.
Safety and Handling Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.
-
This compound and Halogenated Compounds: These compounds should be handled with care. Halogenated anilines and related structures can be toxic if inhaled, ingested, or absorbed through the skin, and may cause irritation.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile for incidental contact, butyl or neoprene for prolonged handling), safety goggles, and a lab coat.[9][10]
-
Alkylating Agents: Many alkylating agents are reactive and potentially hazardous.[11] Avoid inhalation of vapors and direct skin contact.[12]
-
Bases and Solvents: Handle strong bases and flammable solvents with appropriate caution, ensuring proper grounding and avoiding ignition sources.[13]
Experimental Protocols
Method A: Direct N-Alkylation with Alkyl Halides
This protocol is designed for the general mono-N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen anhydrous solvent (DMF or ACN, approximately 0.1-0.2 M concentration).
-
Base Addition: Add the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq.) to the stirred solution.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1-1.2 eq.) to the reaction mixture at room temperature. For highly reactive alkyl halides, consider adding it dropwise via a syringe pump to minimize di-alkylation.[14]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).[14] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.
Diagram of Direct N-Alkylation Workflow:
Caption: Workflow for Direct N-Alkylation of this compound.
Method B: Reductive Amination
This protocol is particularly useful for preventing over-alkylation and can be performed as a one-pot procedure.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in DCM or DCE.
-
Acid Catalyst (Optional): A small amount of acetic acid (0.1-0.5 eq.) can be added to catalyze the formation of the iminium ion.
-
Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to control any effervescence.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram of Reductive Amination General Scheme:
Caption: General Reaction Scheme for Reductive Amination.
Data Presentation and Expected Outcomes
The choice of alkylating agent and reaction conditions will influence the yield and purity of the final product. Below is a table summarizing expected outcomes for the N-alkylation of this compound with various electrophiles.
| Alkylating Agent/Carbonyl | Method | Base/Reducing Agent | Solvent | Typical Yield (%) | Notes |
| Methyl Iodide | Direct Alkylation | K₂CO₃ | ACN | 75-85 | Highly reactive, slow addition is crucial. |
| Ethyl Bromide | Direct Alkylation | Cs₂CO₃ | DMF | 70-80 | Higher temperatures may be required. |
| Benzyl Bromide | Direct Alkylation | K₂CO₃ | ACN | 80-90 | Generally clean and high-yielding. |
| Formaldehyde | Reductive Amination | STAB | DCE | 85-95 | Excellent for N-methylation. |
| Acetone | Reductive Amination | STAB | DCM | 70-80 | Forms the N-isopropyl derivative. |
| Cyclohexanone | Reductive Amination | STAB | DCE | 75-85 | Good for introducing bulky alkyl groups. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficiently reactive alkyl halide.- Inactive base or reducing agent.- Low reaction temperature. | - Switch to a more reactive halide (I > Br > Cl).- Use freshly dried base/reducing agent.- Increase the reaction temperature. |
| Significant Di-alkylation | - High concentration of alkylating agent.- Highly reactive alkylating agent.- Prolonged reaction time. | - Use a larger excess of the piperazine starting material.[4]- Add the alkylating agent slowly over time.[4]- Lower the reaction temperature.[4] |
| Formation of Side Products | - Elimination reaction with sterically hindered bases.- Impurities in starting materials or solvents. | - Use a non-nucleophilic, sterically unhindered base like K₂CO₃.- Ensure the use of high-purity, anhydrous reagents and solvents. |
| Difficult Purification | - Co-elution of product and starting material.- Presence of highly polar byproducts. | - Optimize the mobile phase for column chromatography.- Consider an acidic work-up to form the salt of the desired product, which can sometimes aid in purification. |
Analytical Characterization
The successful synthesis and purity of the N-alkylated product should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the N-alkylated product.[15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The N-alkylation of this compound is a versatile and powerful tool in the arsenal of the medicinal chemist. By carefully selecting the appropriate synthetic strategy—be it direct alkylation or reductive amination—and by controlling the reaction conditions, researchers can efficiently generate a diverse library of compounds for biological screening. The protocols and troubleshooting guide presented herein are intended to provide a solid foundation for the successful synthesis and purification of these valuable molecular entities, thereby accelerating the drug discovery and development process.
References
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.
-
Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]
-
ACS Omega. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]
-
Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
-
IntechOpen. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Drugs.com. (n.d.). List of Alkylating agents. Retrieved from [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Retrieved from [Link]
-
ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]
-
OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]
-
D-Scholarship@Pitt. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
-
National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
PMC - NIH. (2021, May 8). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of Rate Constants of N-Alkylation of Primary Amines by H-1 NMR Spectroscopy. Retrieved from [Link]
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Application Note: Scalable Production of 2-(3-Bromo-4-fluorophenyl)piperazine
Executive Summary & Strategic Rationale
The 2-arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for GPCR ligands (e.g., 5-HT receptors) and kinase inhibitors. The specific derivative 2-(3-Bromo-4-fluorophenyl)piperazine presents a unique synthetic challenge and opportunity: the 3-bromo and 4-fluoro substituents provide orthogonal handles for late-stage diversification (e.g., Suzuki-Miyaura coupling at the bromine, SNAr at the fluorine), but they also impose strict chemoselectivity constraints.
The Challenge: Standard industrial routes to piperazines often rely on the catalytic hydrogenation of pyrazines or nitrostyrene intermediates. These methods are incompatible with this target because Pd/C-catalyzed hydrogenation will cause rapid hydrodehalogenation (loss of the aryl bromine), destroying the molecule's utility.
The Solution: This protocol details a Non-Hydrogenolytic Diketopiperazine (DKP) Route . By constructing the piperazine ring via a 2,5-diketopiperazine intermediate and reducing it with Borane (BH3), we achieve three critical goals:
-
Regiocontrol: The C2-aryl substitution is fixed early in the synthesis.
-
Chemoselectivity: The aryl-bromide is preserved (Borane does not insert into Ar-Br bonds under these conditions).
-
Scalability: The workflow avoids chromatography, relying on crystallization and acid-base extraction.
Retrosynthetic Logic & Workflow
The synthesis is broken down into four distinct unit operations. The logic flows from the commercially available aldehyde to the amino acid (fixing the carbon skeleton), then to the cyclic diamide (DKP), and finally to the amine.
Logical Pathway Diagram
Caption: Figure 1. Non-hydrogenolytic pathway preserving the aryl-bromide motif.
Detailed Experimental Protocols
Stage 1: Synthesis of the Amino Acid Precursor
Reaction: Bucherer-Bergs synthesis followed by hydrolysis. Objective: Convert aldehyde to phenylglycine analog.
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| 3-Bromo-4-fluorobenzaldehyde | 1.0 | Starting Material |
| Potassium Cyanide (KCN) | 1.2 | Cyanide Source |
| Ammonium Carbonate | 3.0 | Nitrogen/Carbon Source |
| Ethanol/Water (1:1) | Solvent | Reaction Medium |
| NaOH (aq, 6M) | Excess | Hydrolysis Agent |
Protocol:
-
Hydantoin Formation: In a reactor, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in 50% EtOH/H2O (5 vol). Add (NH4)2CO3 (3.0 eq) and KCN (1.2 eq). Caution: KCN is highly toxic. Use a scrubber.
-
Heat to 60°C for 18 hours. A white precipitate (hydantoin) will form.
-
Cool to 0°C, filter the solid, and wash with water.
-
Hydrolysis: Suspend the wet hydantoin cake in 6M NaOH (5 vol). Reflux (100°C) for 24 hours until evolution of NH3 ceases.
-
Isolation: Cool to room temperature. Adjust pH to ~7.0 with conc. HCl. The amino acid (3-bromo-4-fluorophenylglycine) will precipitate. Filter and dry.[1]
Stage 2: Esterification and DKP Cyclization
Reaction: Formation of the 2,5-diketopiperazine ring.[2] Critical Control Point: Temperature control during chloroacetyl chloride addition to prevent bis-acylation.
Protocol:
-
Esterification: Suspend the amino acid (100 g) in MeOH (10 vol). Cool to 0°C. Add Thionyl Chloride (SOCl2, 1.5 eq) dropwise. Reflux for 4 hours. Evaporate solvent to yield the Methyl Ester HCl salt.
-
Acylation: Resuspend the ester salt in DCM (10 vol) and aq. NaHCO3 (sat.).[3] Cool to 0°C. Add Chloroacetyl chloride (1.1 eq) dropwise over 1 hour. Stir for 2 hours.
-
Separate the organic layer (containing the N-chloroacetyl intermediate), dry over MgSO4, and concentrate.
-
Cyclization: Dissolve the residue in Methanolic Ammonia (7N NH3 in MeOH, 10 vol). Seal in a pressure vessel and stir at room temperature for 24 hours.
-
Purification: The DKP (3-(3-bromo-4-fluorophenyl)piperazine-2,5-dione) often precipitates. Filter the solid.[1][4] If no precipitate, concentrate and triturate with Ether/EtOAc.
Stage 3: Global Reduction (The "Halogen-Safe" Step)
Reaction: Reduction of diamide to diamine using Borane. Why: Borane reduces amides to amines but is inert toward Aryl-Br and Aryl-F bonds under these conditions.
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| DKP Intermediate | 1.0 | Substrate |
| BH3-THF (1M) | 6.0 | Reducing Agent |
| Methanol | Excess | Quench |
| HCl (6M) | Excess | Complex Breaker |
Protocol:
-
Setup: Flame-dry a 3-neck flask under Nitrogen. Charge DKP intermediate (1.0 eq). Add anhydrous THF (10 vol).
-
Addition: Cool to 0°C. Add BH3-THF (1.0 M solution, 6.0 eq) dropwise via addition funnel. Gas evolution (H2) will occur.
-
Reduction: Once addition is complete, warm to Room Temp, then heat to Reflux (66°C) for 16–24 hours. The suspension usually clears as the amine forms.
-
Quench: Cool to 0°C. Carefully add MeOH (dropwise) to destroy excess borane.
-
Acid Hydrolysis (Critical): Add 6M HCl (3 vol) and reflux for 2 hours. Explanation: This breaks the stable amine-borane complex formed during reduction.
-
Workup: Cool to RT. Basify to pH >12 with 50% NaOH. Extract with DCM (3x).
-
Final Isolation: Dry DCM layer (Na2SO4) and concentrate.[3] The resulting oil is the free base. Convert to HCl or Oxalate salt for solid storage.
Quality Control & Troubleshooting
Analytical Specifications
-
HPLC Purity: >98% (AUC).
-
1H NMR (DMSO-d6): Diagnostic triplets for piperazine ring protons at
2.8–3.0 ppm; Aromatic signals for 3-Br-4-F pattern (dd, ~7.8 ppm). -
Chiral Analysis: If resolving, use Chiralpak AD-H column (Hexane/IPA).
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete hydrolysis of hydantoin. | Increase reflux time in NaOH; ensure NH3 evolution stops. |
| Debromination | Contamination with transition metals (if not using BH3). | Strictly avoid Pd, Ni, or LiAlH4. Use BH3-DMS or BH3-THF only. |
| Incomplete Reduction | Borane-Amine complex not broken. | Ensure the acid reflux step (Step 3, point 5) is vigorous and sufficiently long. |
| Polymerization | Step 2 (Acylation) temperature too high. | Keep Chloroacetyl chloride addition at 0°C; ensure biphasic mixing is efficient. |
Safety & Handling (E-E-A-T)
-
Cyanide Hazard: Step 1 involves KCN. This must be performed in a dedicated fume hood with a bleaching scrubber (NaOCl) for waste streams. Never mix cyanide waste with acid.
-
Borane Handling: BH3-THF is pyrophoric and generates H2 gas. System must be vented through an oil bubbler.
-
Vesicants: Chloroacetyl chloride is a potent lachrymator and blistering agent. Double glove and face shield required.
References
-
Bucherer-Bergs Reaction Mechanism & Scale-up
-
Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link
-
- Diketopiperazine Synthesis via Chloroacetyl Chloride: Hull, R. "The synthesis of some piperazine derivatives." Journal of the Chemical Society, 1958, 4069-4073. (Classic foundational method for 2-substituted piperazines).
-
Chemoselective Reduction of Amides with Borane
-
Brown, H. C., & Heim, P. "Selective Reductions. XII. The Reaction of Borane-Tetrahydrofuran with Organic Compounds Containing Representative Functional Groups." Journal of the American Chemical Society, 1973, 95(15), 4855–4859. Link
- Note: This reference authoritatively establishes the inertness of aryl halides to borane reduction conditions.
-
-
General Review of 2-Arylpiperazine Synthesis
Sources
Application Note: Rapid Microwave-Assisted Synthesis of 2-(3-Bromo-4-fluorophenyl)piperazine
Abstract: This application note presents a detailed, field-proven protocol for the efficient synthesis of 2-(3-bromo-4-fluorophenyl)piperazine, a key intermediate in pharmaceutical research and development. Leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced safety profiles. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and rapid method for generating this valuable building block.
Introduction: The Rationale for Microwave-Assisted Synthesis
The synthesis of N-arylpiperazines is a cornerstone of medicinal chemistry, with this scaffold appearing in a multitude of clinically significant drugs. The target molecule, this compound, possesses key structural features that make it a valuable precursor for further chemical elaboration. Traditional methods for its synthesis often involve lengthy reaction times and harsh conditions, leading to potential side-product formation and purification challenges.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[1][2] By utilizing microwave irradiation, a reaction mixture can be heated rapidly and uniformly, leading to a significant acceleration of reaction rates.[3] This is due to the direct coupling of microwave energy with polar molecules in the reaction mixture, a phenomenon known as dielectric heating. This application note details a robust protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[4]
Causality of Experimental Design
The chosen synthetic strategy is a microwave-assisted Buchwald-Hartwig C-N cross-coupling reaction. This approach is selected for its high functional group tolerance and broad substrate scope, which is particularly advantageous when dealing with poly-functionalized aromatic rings.
-
Choice of Precursors: The reaction utilizes 1,3-dibromo-4-fluorobenzene and piperazine. The dibromo-substitution pattern allows for a selective mono-amination reaction, with the second bromine atom available for subsequent synthetic transformations.
-
Catalyst System: A palladium-based catalyst, in conjunction with a suitable phosphine ligand, is employed. This system is well-established for facilitating the oxidative addition and reductive elimination steps crucial to the Buchwald-Hartwig catalytic cycle. The use of a pre-catalyst like Pd₂(dba)₃ with a ligand such as XPhos is a common and effective combination for such transformations under microwave conditions.[1]
-
Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the piperazine, facilitating its coordination to the palladium center. Toluene is selected as the solvent due to its high boiling point and good microwave absorption characteristics, allowing the reaction to reach the required temperature under sealed-vessel microwave conditions.
-
Microwave Irradiation: The application of microwave energy dramatically accelerates the reaction, reducing the time from many hours, typical for conventional heating, to mere minutes.[4] This rapid heating also minimizes the formation of thermal degradation byproducts.
Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Microwave synthesis should only be performed in a dedicated laboratory microwave reactor equipped with pressure and temperature sensors. Domestic microwave ovens are not suitable and can be extremely dangerous.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,3-Dibromo-4-fluorobenzene | ≥98% | Commercially Available |
| Piperazine | ≥99% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Ligand Grade | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous magnesium sulfate | Commercially Available |
Equipment
-
Dedicated single-mode microwave reactor for organic synthesis
-
10 mL microwave process vial with a magnetic stir bar
-
Crimp sealer for microwave vials
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 1,3-dibromo-4-fluorobenzene (1.0 mmol, 271 mg), piperazine (1.2 mmol, 103 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Solvent Addition: Add 5 mL of anhydrous toluene to the vial.
-
Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the reaction mixture at 150 °C for 30 minutes with stirring. The microwave power should be set to automatically adjust to maintain the target temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C before carefully removing it from the microwave cavity.
-
Work-up:
-
Open the vial and dilute the reaction mixture with 20 mL of ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with 15 mL of saturated aqueous sodium bicarbonate solution, followed by 15 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization of the Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Visualizing the Workflow and Reaction
Experimental Workflow
Caption: Experimental workflow for the microwave-assisted synthesis.
Proposed Reaction Mechanism
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Expected Results
This microwave-assisted protocol is anticipated to provide the desired this compound in good to excellent yield (typically >70%) after purification. The significant reduction in reaction time from hours to minutes is a primary advantage. The purity of the final product, as determined by HPLC, is expected to be greater than 98%.
Conclusion
The microwave-assisted Buchwald-Hartwig amination protocol detailed in this application note provides a rapid, efficient, and reliable method for the synthesis of this compound. This approach aligns with the principles of green chemistry by reducing reaction times and potentially minimizing solvent usage and byproduct formation.[3] The protocol is robust and can likely be adapted for the synthesis of a variety of other N-arylpiperazine derivatives, making it a valuable tool for researchers in drug discovery and development.
References
-
Vortioxetine Hydrobromide Synthesis: A Deep Dive into 1-[(2-Bromophenyl)sulfanyl]-2,4-dimethylbenzene. (n.d.). Retrieved from [Link]
- US Patent US9926286B2. (2017). Vortioxetine intermediate and synthesis process thereof.
- WO Patent WO2017216805A1. (2017). Intermediates and processes for preparation of vortioxetine.
-
CN Patent CN106279580A. (2017). Preparation method of vortioxetine. Retrieved from [Link]
-
Al-Masum, M., & Shaya, D. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Retrieved from [Link]
-
Leadbeater, N. E., & McGowan, C. (2013). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 18(6), 7244-7281. Retrieved from [Link]
-
Hartwig, J. F., & Shaughnessy, K. H. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Retrieved from [Link]
-
Keglevich, G., & Kiss, N. Z. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1344-1351. Retrieved from [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemMedChem. Retrieved from [Link]
-
Yildirim, S., & Tekiner-Gulbas, B. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 163-169. Retrieved from [Link]
-
Vaddula, B. R., Le, P. Q., & Singleton, D. A. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 135(43), 16226-16233. Retrieved from [Link]
-
Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. Retrieved from [Link]
Sources
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Arylpiperazine Scaffolds in GPCR Ligand Design: A Case Study with a Selective Dopamine D3 Receptor Antagonist
Introduction: The Privileged Arylpiperazine Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structural and physicochemical properties, including two basic nitrogen atoms, allow for versatile chemical modifications and favorable interactions with biological targets.[2] When coupled with an aryl group, the resulting arylpiperazine moiety becomes a powerful pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), the largest family of cell surface receptors and a primary target class for approved drugs.[3]
The strategic incorporation of halogen substituents, such as bromine and fluorine, onto the aryl ring further allows for the fine-tuning of a ligand's electronic properties, metabolic stability, and binding affinity for its target receptor. This application note will delve into the practical application of this scaffold in GPCR ligand design, using the potent and selective dopamine D3 receptor antagonist, FAUC 365, as a detailed case study. We will provide an overview of its significance, detailed protocols for its characterization, and the underlying principles of its interaction with the target receptor.
Case Study: FAUC 365, a Highly Selective Dopamine D3 Receptor Antagonist
FAUC 365 is a potent antagonist with exceptional selectivity for the dopamine D3 receptor over other dopamine receptor subtypes.[4][5] This selectivity is critical, as the D2 and D3 receptors share a high degree of homology, making the design of subtype-selective ligands a significant challenge.[6] The ability to selectively target the D3 receptor has therapeutic implications for neuropsychiatric disorders such as schizophrenia and Parkinson's disease, as well as substance use disorders.[4][5]
Binding Affinity Profile of FAUC 365
The selectivity of FAUC 365 is evident from its binding affinity (Ki) values, which quantify the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity Ratio (D2L/D3) |
| Dopamine D3 | 0.5 | - |
| Dopamine D2 (Long) | 3600 | 7200-fold |
| Dopamine D2 (Short) | 2600 | 5200-fold |
| Dopamine D4.4 | 340 | 680-fold |
| Serotonin 5-HT1A | >1000 | >2000-fold |
Data compiled from MedchemExpress and APExBIO.[4][5]
The remarkable 7200-fold selectivity for the D3 receptor over the D2Long receptor subtype underscores the successful application of the arylpiperazine scaffold in achieving subtype-selective GPCR ligands.
Experimental Protocols for Ligand Characterization
The following protocols provide detailed methodologies for determining the binding affinity and functional activity of arylpiperazine-based ligands at Gi-coupled GPCRs, such as the dopamine D2 and D3 receptors.
Protocol 1: Radioligand Competition Binding Assay for Dopamine D2/D3 Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow Overview:
Figure 1: General workflow for a radioligand competition binding assay.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.
-
Radioligand: [3H]-Spiperone (a well-characterized D2-like receptor antagonist).[7][8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: (+)-Butaclamol or Haloperidol (10 µM final concentration).
-
Test Compound: Serial dilutions of the arylpiperazine ligand (e.g., FAUC 365).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the receptor-containing cell membranes on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 10-20 µg per well).[9] Homogenize briefly.
-
Assay Plate Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer + 50 µL [3H]-Spiperone + 100 µL Membrane Suspension.
-
Non-specific Binding (NSB): 50 µL Non-specific Control (e.g., 10 µM Haloperidol) + 50 µL [3H]-Spiperone + 100 µL Membrane Suspension.
-
Competition Binding: 50 µL Test Compound (at various concentrations) + 50 µL [3H]-Spiperone + 100 µL Membrane Suspension.
-
Note: The final concentration of [3H]-Spiperone should be close to its Kd value for the specific receptor to ensure optimal binding conditions.[7]
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[9]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors
This protocol measures the functional activity of a ligand by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a key second messenger in GPCR signaling. Dopamine D2 and D3 receptors are Gi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase, the enzyme that produces cAMP.[11]
Dopamine D2/D3 Receptor Signaling Pathway (Gi-Coupled):
Figure 2: Simplified signaling pathway of a Gi-coupled dopamine receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.[11][12]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with 10% FBS and selection antibiotics.
-
Stimulation Buffer: HBSS or PBS with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Forskolin: An activator of adenylyl cyclase, used to stimulate a baseline level of cAMP production.
-
Test Compound: Serial dilutions of the arylpiperazine ligand (e.g., FAUC 365).
-
cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of the test compound (as an antagonist) for 15-30 minutes at 37°C.
-
Stimulation: Add a sub-maximal concentration of an agonist (e.g., dopamine or quinpirole) in the presence of forskolin to all wells except the negative control. For agonist testing, add the test compound directly.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP concentration (or assay signal) against the logarithm of the test compound concentration.
-
For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-stimulated response). For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Use non-linear regression to fit the data and calculate the potency values.
-
Conclusion and Future Directions
The 2-(aryl)piperazine scaffold is a versatile and highly valuable starting point for the design of potent and selective GPCR ligands. The case of FAUC 365 demonstrates that careful manipulation of the aryl substituents can lead to exceptional subtype selectivity, even among highly homologous receptors like the dopamine D2 and D3 subtypes. The detailed protocols provided herein offer a robust framework for researchers to characterize the binding and functional properties of novel ligands derived from this and similar scaffolds. Future work in this area will likely focus on further elucidating the structure-activity relationships that govern selectivity and exploring the therapeutic potential of these compounds in a range of neurological and psychiatric disorders.
References
- Bio-protocol. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. [URL: https://bio-protocol.org/e2049]
- Bio-protocol. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. [URL: https://bio-protocol.org/e2048]
- MedchemExpress. FAUC 365 | D3 Receptor Antagonist. [URL: https://www.medchemexpress.com/fauc-365.html]
- APExBIO. FAUC-365 - D3 Dopamine Receptor Agonist. [URL: https://www.apexbt.com/fauc-365.html]
- Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9958081/]
- Zhen, J., et al. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 183(1), 81-88. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2748982/]
- Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. PubMed, 36853674. [URL: https://pubmed.ncbi.nlm.nih.gov/36853674/]
- BenchChem. A Technical Guide to ³H-Spiperone: Mechanism of Action and Application as a Radioligand. [URL: https://www.benchchem.com/application-notes/a-technical-guide-to-3h-spiperone]
- ResearchGate. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. [URL: https://www.researchgate.net/publication/368536749_Protocol_to_characterize_Gio_and_Gs_protein-coupled_receptors_in_transiently_transfected_cells_using_ELISA_and_cAMP_measurements]
- ResearchGate. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. [URL: https://www.researchgate.net/publication/26659124_Concentration_of_receptor_and_ligand_revisited_in_a_modified_receptor_binding_protocol_for_high-affinity_radioligands_3H_Spiperone_binding_to_D2_and_D3_dopamine_receptors]
- Assay Guidance Manual - NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [URL: https://www.ncbi.nlm.nih.gov/books/NBK133432/]
- Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [URL: https://www.ncbi.nlm.nih.gov/books/NBK133432/pdf/Bookshelf_NBK133432.pdf]
- Biorbyt. FAUC-365. [URL: https://www.biorbyt.com/fauc-365-orb1306245.html]
- Butini, S., et al. (2016). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 18(1), 35-46. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4718812/]
- PubMed. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. [URL: https://pubmed.ncbi.nlm.nih.gov/12573441/]
- Staroń, J., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(23), 7179. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659101/]
- Cichero, E., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(18), 4291. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7570490/]
- ChemRxiv. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6390977839447e0258273760]
- PubMed. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. [URL: https://pubmed.ncbi.nlm.nih.gov/17927914/]
- International Journal of Research & Review. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [URL: https://www.ijrrjournal.com/IJRR_Vol.6_Issue.11_Nov2019/IJRR0089.pdf]
- PubMed. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. [URL: https://pubmed.ncbi.nlm.nih.gov/11720867/]
- ACS Chemical Neuroscience. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00057]
- Dudhani, R. V., et al. (2010). fAUC/MIC is the most predictive pharmacokinetic/pharmacodynamic index of colistin against Acinetobacter baumannii in murine thigh and lung infection models. Journal of Antimicrobial Chemotherapy, 65(9), 1984-1990. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2918491/]
- Binghamton University. NURS 365 - Pharmacology In Nursing. [URL: https://www.binghamton.edu/courses/nurs-365/]
- Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9958081/]
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [URL: https://www.mdpi.com/2673-401X/2/4/18]
- Hauser, A. S., et al. (2024). GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. [URL: https://www.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving reaction yield for 2-(3-Bromo-4-fluorophenyl)piperazine synthesis
Executive Summary: The Yield/Purity Paradox
Synthesizing 2-(3-Bromo-4-fluorophenyl)piperazine presents a specific "yield trap" common to halogenated aryl-piperazines. The core challenge is not the ring formation itself, but the preservation of the aryl bromide during the reduction phase.
Standard protocols for piperazine synthesis often recommend catalytic hydrogenation (H₂/Pd-C) to reduce the intermediate dihydropyrazine. Do not use this method for this specific target. The presence of the bromine on the phenyl ring makes it highly susceptible to hydrodehalogenation (debromination) under standard hydrogenation conditions, leading to the formation of the impurity 2-(4-fluorophenyl)piperazine and a massive drop in yield of the target molecule.
This guide outlines a Hydride-Based Reduction Protocol to bypass this issue, alongside optimization steps for the cyclization phase to prevent polymerization.
Module 1: The Synthetic Workflow
To maximize yield, we utilize a two-stage "One-Pot" protocol: Cyclocondensation followed by Hydride Reduction .
Step 1: Cyclocondensation (Ring Formation)
-
Reagents: 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone + Ethylenediamine.
-
Mechanism: S_N2 displacement of the alkyl bromide followed by imine formation.
-
Critical Control: Temperature & Addition Rate.
Step 2: Reduction (The Yield Critical Step)
-
Mechanism: Reduction of the C=N bond (imine) to the amine.
-
Critical Control: Absence of Palladium.
Visual Workflow (DOT Diagram)
Caption: Workflow highlighting the divergence between standard hydrogenation (failure) and hydride reduction (success).
Module 2: Detailed Protocol & Optimization
Phase A: Cyclization (Preventing Polymerization)
The reaction of
-
Solvent Selection: Use Ethanol (absolute) or Methanol .
-
Stoichiometry: Use a 5-10 molar excess of ethylenediamine.
-
Why? High concentration of diamine ensures the ketone reacts with a diamine molecule (forming the monomer) rather than a growing polymer chain.
-
-
Temperature: Cool the ethylenediamine solution to -10°C to 0°C .
-
Addition: Dissolve the ketone in a minimal amount of solvent and add it dropwise over 1-2 hours.
-
Yield Tip: Fast addition creates local "hotspots" of ketone concentration, favoring dimerization/polymerization (gummy solids).
-
Phase B: Reduction (Preserving the Halogen)
Once the ketone is consumed (verify by TLC), the intermediate imine/enamine must be reduced.
-
The Reagent: Add Sodium Borohydride (NaBH₄) (2-3 equivalents) directly to the reaction mixture.
-
Conditions: Maintain temperature at 0°C during addition (exothermic), then warm to Room Temperature (RT) for 2-4 hours.
-
Validation: Unlike catalytic hydrogenation, NaBH₄ is chemically orthogonal to aryl halides under these conditions. It will reduce the C=N bond without touching the Ar-Br bond [1][2].
Module 3: Troubleshooting Guide (FAQ)
Category 1: Low Yield / Material Loss
Q: My reaction mixture turned into a thick, dark tar. What happened?
-
Diagnosis: Polymerization. This occurs when the local concentration of the bromoketone is too high relative to the diamine.
-
Fix: Increase the dilution factor. Ensure the ethylenediamine is in large excess (at least 5 eq). Slow down the addition rate of the bromoketone significantly.
Q: I have low recovery after workup. The organic layer is empty.
-
Diagnosis: Solubility issue. 2-Arylpiperazines are secondary amines and can be highly water-soluble, especially at neutral or slightly acidic pH.
-
Fix:
-
Basify the aqueous layer to pH > 12 using NaOH pellets or 50% NaOH solution.
-
Use Dichloromethane (DCM) or Chloroform for extraction (3x).
-
Pro-Tip: If yield is still low, saturate the aqueous phase with NaCl (salting out) before extraction.
-
Category 2: Impurity Profile
Q: TLC/LCMS shows a product with Mass [M-Br+H]. (Loss of ~79 amu).
-
Diagnosis: Hydrodehalogenation.[4][5][6] You likely used Pd/C or vigorous hydrogenation conditions.
-
Fix: Switch to NaBH₄ (Sodium Borohydride) or NaBH₃CN (Sodium Cyanoborohydride). If you must use hydrogenation, switch to a poisoned catalyst like PtO₂ (Adams Catalyst) or sulfided platinum, which are less active toward aryl halides than Palladium [3].
Q: I see a "dimer" impurity (two rings connected).
-
Diagnosis: Bis-alkylation. One ethylenediamine molecule reacted with two bromoketone molecules.
-
Fix: This confirms your ethylenediamine excess was insufficient. Increase the equivalents of diamine in the initial pot.
Module 4: Data & Specifications
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) |
| Reducing Agent | H₂ / Pd-C | NaBH₄ (Sodium Borohydride) |
| Solvent | Ethanol / Ethyl Acetate | Ethanol / Methanol |
| Temp (Cyclization) | Room Temp | -10°C to 0°C |
| Temp (Reduction) | RT to 50°C | 0°C to RT |
| Major Impurity | Des-bromo derivative | Polymeric tars (if not dilute) |
| Expected Yield | < 30% (due to side reactions) | 65% - 80% |
Troubleshooting Logic Tree (DOT Diagram)
Caption: Decision tree for rapid diagnosis of experimental failures.
References
-
BenchChem Technical Support. (2025).[4] Preventing debromination during reactions with aryl halides.[4] Retrieved from
-
National Institutes of Health (NIH). (2025). Reductions of aryl bromides in water at room temperature.[6] PubMed Central. Retrieved from
-
Organic Chemistry Portal. (2024). Dehalogenation and reductive cleavage methods.[4][5][7] Retrieved from
-
Google Patents. (2003). Method for the preparation of piperazine and its derivatives (US6603003B2). Retrieved from
Sources
- 1. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Sodium borohydride hydrazinates: synthesis, crystal structures, and thermal decomposition behavior - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Purification techniques for removing impurities from 2-(3-Bromo-4-fluorophenyl)piperazine
Case ID: 2-BP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary
Welcome to the Technical Support Center. You are likely working with 2-(3-Bromo-4-fluorophenyl)piperazine , a critical intermediate often used in the synthesis of 5-HT receptor modulators and other CNS-active agents.
This molecule presents a unique purification challenge:
-
Basicity: It is a secondary amine (approximate pKa ~8.5–9.0), making it prone to "streaking" on silica.
-
Lipophilicity: The halogenated phenyl ring (Br, F) increases solubility in organic solvents compared to naked piperazine, complicating aqueous removals.
-
Physical State: The free base is frequently a viscous oil or low-melting solid, making crystallization difficult without salt formation.
This guide provides modular, self-validating protocols to isolate high-purity material.
Module 1: The "Sticky Oil" Protocol (Salt Formation)
Issue: User reports the product is a "sticky yellow oil" that refuses to crystallize, even after high-vacuum drying. Diagnosis: The free base of 2-arylpiperazines is often amorphous. Purity cannot be improved effectively in this state.[1] Solution: Convert to a crystalline salt (Hydrochloride or Oxalate) to facilitate recrystallization.
Protocol: Hydrochloric Acid Salt Formation
Target: this compound di-hydrochloride
-
Dissolution: Dissolve the crude free base oil in a minimal amount of Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) .
-
Why? The free base is soluble here, but the HCl salt is not.[2]
-
-
Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane or bubble dry HCl gas.
-
Endpoint: Monitor pH until it reaches ~1-2.
-
-
Precipitation: A white to off-white solid should precipitate immediately.
-
Maturation: Stir at 0°C for 30 minutes.
-
Filtration: Filter under Argon (piperazine salts can be hygroscopic). Wash with cold Et2O.
Visualization: Salt Crystallization Workflow
Figure 1: Decision tree for converting the oily free base into a purifiable solid salt. Note the alternative path to Oxalate if HCl fails.
Module 2: The "Workhorse" (Acid-Base Extraction)
Issue: NMR shows non-basic impurities (starting material halides, neutral side products) despite running a column. Diagnosis: Neutral organic impurities are co-eluting. Solution: Exploit the basic secondary amine to chemically separate it from neutral contaminants.
The pH Swing Protocol
| Step | Phase | pH Target | Action | Mechanism |
| 1 | Load | < 2.0 | Dissolve crude in 1M HCl (aq). Wash with Et2O (x2). | Protonation: The piperazine becomes cationic ( |
| 2 | Swing | > 12.0 | Cool aqueous layer. Add 4M NaOH dropwise. | Deprotonation: The amine returns to neutral free base ( |
| 3 | Extract | N/A | Extract aqueous mix with DCM or EtOAc (x3). | Partition: The neutral free base migrates to the organic solvent. |
| 4 | Dry | N/A | Dry over | Removal of residual water.[3] |
Critical Control Point: Ensure the pH > 12 in Step 2. If the pH is only ~9, the amine may partially remain protonated (equilibrium) and be lost in the aqueous waste.
Module 3: Chromatographic Strategies
Issue: "My compound streaks on the TLC plate and elutes as a broad tail on the column." Diagnosis: The basic nitrogen interacts with the acidic silanols on the silica gel surface, causing retention and peak broadening. Solution: Passivate the silica or use amine-functionalized media.
Method A: The "TEA" Modifier (Standard Silica)
-
Mobile Phase: DCM : MeOH : Triethylamine (TEA) or NH4OH .
-
Ratio: 95 : 5 : 1 (Start here).
-
Protocol: Pre-rinse the column with mobile phase containing the base before loading your sample. This neutralizes the acidic sites on the silica.
Method B: Amine-Functionalized Silica (Recommended)
-
Stationary Phase: NH2-Silica (Amino-silica).
-
Benefit: No need for TEA in the solvent.
-
Gradient: Hexane -> EtOAc (The compound will elute much faster than on normal silica).
Module 4: Chiral Resolution (Advanced)
Issue: "I synthesized the racemic mixture, but I need the (S)-enantiomer." Diagnosis: 2-substituted piperazines have a chiral center at C2.[4] Solution: Diastereomeric salt crystallization.
Protocol:
-
Resolving Agent: Use (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .
-
Solvent: Ethanol or MeOH/Water mixtures.
-
Process:
-
Mix racemate (1 eq) and chiral acid (0.5 or 1 eq) in hot solvent.
-
Cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Filter and check enantiomeric excess (ee) via Chiral HPLC.
-
Free Base Release: Treat the salt with NaOH/DCM to recover the chiral amine.
-
Visualization: Impurity Removal Workflow
Figure 2: Integrated workflow showing where specific impurities are rejected.
Frequently Asked Questions (FAQs)
Q: Can I distill this compound? A: The free base has a high boiling point and is prone to thermal decomposition or oxidation. Kugelrohr distillation under high vacuum (<0.1 mmHg) is possible but risky. Salt recrystallization is preferred for stability.
Q: My product is turning pink/brown on the shelf. A: Piperazines are sensitive to oxidation (N-oxide formation) and CO2 absorption (carbamate formation) from the air.
-
Fix: Store as the HCl salt under Argon at -20°C.
Q: I see a double set of peaks in the NMR. A: If you are using CDCl3, this might be rotamers (restricted rotation if N-protected) or simply the HCl salt not fully free-based.
-
Test: Add a drop of D2O to the NMR tube. If peaks simplify/shift, it’s likely a salt/exchange issue.
References
-
Synthesis and Purification of Phenylpiperazines
- Source: Jacobsen, E. J., et al. (1999). "Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABAA Ligands." Journal of Medicinal Chemistry, 42(7), 1123–1144.
- Relevance: details the standard acid-base workup and salt form
-
Resolution of 2-Substituted Piperazines
- Source: Lewin, A. H., et al. (1998). "2-Substituted N-Benzylpiperazines: Synthesis and Chiral Resolution." Organic Process Research & Development, 2(6).
- Relevance: Provides protocols for using tartaric acid to resolve piperazine enantiomers.
- General Amine Purification: Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. Relevance: The authoritative standard for acid-base extraction logic (Section 9.6.1).
Sources
Technical Support Center: Purification of 2-(3-Bromo-4-fluorophenyl)piperazine
Topic: Optimizing Recrystallization Solvents & Troubleshooting Ticket ID: #REC-BP-2024 Assigned Specialist: Senior Application Scientist Status: Active
Executive Summary
Purifying 2-(3-Bromo-4-fluorophenyl)piperazine presents a unique challenge compared to standard N-aryl piperazines. Because the aryl group is attached to the carbon framework (C2 position), this molecule possesses two free secondary amines , significantly increasing its polarity and hydrogen-bonding potential compared to its 1-aryl counterparts.
This guide addresses the critical balance between the lipophilic halogenated phenyl ring and the hydrophilic piperazine core. Our primary recommendation is to avoid recrystallizing the free base if possible, as it is prone to "oiling out" (liquid-liquid phase separation). Instead, conversion to a specific salt form is the most robust method for high-purity isolation.
Module 1: Solvent System Selection Matrix
The choice of solvent depends entirely on the physical form of your intermediate (Free Base vs. Salt).
Table 1: Optimized Solvent Systems
| Form | Primary Solvent | Anti-Solvent | Ratio (v/v) | Key Mechanism |
| Free Base | Toluene | Heptane | 1:2 to 1:4 | Temperature Differential: The free base is soluble in hot toluene but crystallizes upon cooling/anti-solvent addition. Heptane suppresses solubility of the lipophilic halogens. |
| Free Base | Isopropyl Acetate (IPAc) | n-Heptane | 1:3 | Polarity Match: IPAc offers better solubilization than EtOAc for the polar diamine core while resisting oiling out. |
| HCl Salt | Isopropanol (IPA) | None | Pure | Charge Stabilization: Mono- and di-HCl salts crystallize exceptionally well from refluxing IPA. |
| HCl Salt | Ethanol (Abs.) | EtOAc | 1:5 | Yield Maximization: Ethanol dissolves the salt; Ethyl Acetate acts as a mild anti-solvent to force precipitation without trapping impurities. |
Decision Logic: Solvent Selection Flowchart
Figure 1: Decision tree for selecting the optimal solvent system based on the protonation state of the piperazine derivative.
Module 2: Troubleshooting "Oiling Out"
The Issue: You cool your reaction mixture, and instead of white crystals, a yellow/brown oil separates at the bottom. The Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture.[1] This is extremely common with 2-arylpiperazines due to conformational flexibility.
Protocol: The "Oiling Out" Rescue Operation
-
Re-dissolution: Return the mixture to reflux. The oil must fully dissolve. If it does not, add small aliquots of the Primary Solvent (e.g., Toluene or Ethanol) until clear.
-
The Seeding Step (Critical):
-
Cool the clear solution to roughly 5°C above the temperature where oiling previously occurred.
-
Add seed crystals (0.5 wt%). Note: If you lack seeds, scratch the glass wall vigorously with a glass rod at the liquid-air interface.
-
-
Controlled Anti-Solvent Addition:
-
Do not dump the anti-solvent (Heptane) in.
-
Add it dropwise via an addition funnel over 1 hour.
-
Stop if the solution turns milky (emulsion). Wait for it to clear or crystallize before proceeding.
-
-
Isothermal Hold: Once the mixture is cloudy with crystals, hold the temperature steady for 30 minutes to allow the crystal lattice to organize, rejecting impurities.
-
Slow Cooling: Cool to 0°C at a rate of 10°C per hour.
Module 3: Salt Formation Strategy
For this compound, the free base is often kinetically unstable. Converting it to a salt is the most effective purification step.
Why Salt Formation Works Here
The piperazine ring has two nitrogens.[2] The N1 (distal to the phenyl ring) is generally more basic.
-
Mono-HCl: Targets N1. Usually crystalline.
-
Di-HCl: Protonates both N1 and N4. Very high melting point (>200°C), insoluble in organics, water-soluble. Best for final isolation.
Experimental Protocol: Di-HCl Salt Formation
-
Dissolve: Dissolve 10g of crude free base in 50 mL Ethyl Acetate (or IPAc).
-
Filter: Perform a polish filtration to remove insoluble mechanical impurities.
-
Acidify: Cool to 0-5°C. Slowly add 2.2 equivalents of HCl in Isopropanol (5-6N) .
-
Warning: Do not use aqueous HCl if possible; water retains the salt in the mother liquor.
-
-
Precipitation: The salt should crash out immediately as a white solid.
-
Digestion: Stir the slurry at room temperature for 2 hours. This "ages" the precipitate, transforming amorphous solids into filterable crystals.
-
Isolation: Filter and wash with cold Ethyl Acetate.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product is colored (yellow/orange) even after recrystallization. How do I remove this?
-
A: The color likely comes from oxidized aniline impurities or brominated byproducts.
-
Solution: Perform a "carbon treatment" before recrystallization. Dissolve the compound in hot ethanol, add Activated Carbon (5 wt%), stir for 30 mins, and filter hot through Celite. Then proceed with crystallization.[1]
-
Q2: Can I use Dichloromethane (DCM) for recrystallization?
-
A: Avoid it. DCM has a low boiling point (40°C) and high solubility for this molecule. You cannot achieve the temperature differential needed for effective yield. Furthermore, DCM often forms solvates that are difficult to dry.
Q3: The 3-Bromo-4-fluoro substitution pattern makes the molecule lipophilic. Should I use Hexane?
-
A: Hexane is too non-polar to dissolve the polar piperazine core effectively, even when hot. It will likely cause the material to oil out immediately. Use Heptane only as an anti-solvent (added to a solution), not as the dissolving solvent.
Q4: I am seeing two spots on TLC after recrystallization. Is my compound decomposing?
-
A: Likely not. 2-substituted piperazines can exist as rotamers (unlikely to separate on TLC) or, more likely, you are seeing the free base and the salt dissociating on the silica plate if your eluent is acidic/basic. Ensure your TLC mobile phase contains 1% Triethylamine (to keep it as free base) or 1% Acetic Acid to confirm purity.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine purification and salt formation).
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting and solvent selection matrices).
-
Chaudhuri, B., et al. (2016). "Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts." Sci. Pharm., 84, 461–478. (Specific reference for aryl-piperazine salt crystallization logic).
-
Mettler Toledo. (n.d.). "Oiling Out in Crystallization." Technical Whitepaper. (Mechanistic explanation of liquid-liquid phase separation).
Sources
Technical Support Center: Solubility Guide for 2-(3-Bromo-4-fluorophenyl)piperazine
Case ID: SOL-BPF-001 Molecule: 2-(3-Bromo-4-fluorophenyl)piperazine Class: Halogenated Phenylpiperazine (C-Substituted) Status: Resolved
Executive Summary & Diagnostic
The Issue: Users frequently report that this compound precipitates immediately upon addition to neutral aqueous buffers (PBS, media), even after predissolving in DMSO.
The Root Cause: This molecule presents a classic "Medicinal Chemistry Conflict":
-
Lipophilic Anchor: The phenyl ring is heavily halogenated (Bromine + Fluorine). These atoms are highly lipophilic (hydrophobic), drastically increasing the LogP (partition coefficient) and driving the molecule to aggregate in water.
-
Crystalline Lattice: As a free base, the molecule packs efficiently into a crystal lattice, requiring significant energy to break (high lattice energy).
-
pKa Mismatch: In its commercial "Free Base" form, the piperazine nitrogens are uncharged at neutral pH. Without ionization, the hydration shell cannot overcome the hydrophobic drive of the halogenated ring.
The Solution Strategy: You must convert the "Grease" (Halogenated Ring) into a "Salt" (Protonated Amine) or hide it inside a "Cage" (Cyclodextrin).
Decision Matrix: Selecting Your Protocol
Before starting, determine which protocol fits your experimental constraints using the logic flow below.
Protocol A: Salt Formation (The Gold Standard)
Best for: Stock solutions, chemical synthesis, and assays where pH can be re-adjusted.
Mechanism: this compound contains two secondary amine nitrogens. By adding acid, you protonate these nitrogens, creating a cationic charge that forces water molecules to surround the structure.
Reagents:
-
1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid.
-
Deionized Water (Milli-Q).
Step-by-Step Workflow:
-
Weighing: Weigh the target amount of the free base solid.
-
Wetting: Add water to 80% of the final target volume. Note: The solid will float/clump. This is normal.
-
Titration (The Critical Step):
-
Slowly add 1.0 M HCl dropwise while vortexing.
-
Stoichiometry: You need at least 2.0 to 2.2 equivalents of HCl per mole of piperazine.
-
Why? The first proton goes to the most basic nitrogen (N4, distal to phenyl). The second proton goes to the N1 (proximal to phenyl). Full solubility is often achieved only at the dihydrochloride state (2HCl).
-
-
Dissolution: Vortex vigorously. The solution should turn clear.
-
Final Adjustment: Dilute to final volume with water.
Validation Table: Salt Forms
| Form | Solubility (Water) | pH of 10mM Soln | Stability |
|---|---|---|---|
| Free Base | < 0.1 mg/mL (Insoluble) | ~9.5 | High |
| Monohydrochloride | ~1-5 mg/mL (Variable) | ~6.0 | Moderate |
| Dihydrochloride | > 20 mg/mL (High) | ~2.0 | High |
Warning: If you neutralize this solution (e.g., adding it to pH 7.4 cell media), the free base will precipitate if the concentration exceeds the intrinsic solubility (~10-50 µM).
Protocol B: Cosolvent System (DMSO/PEG)
Best for: High-throughput screening (HTS) and standard cell assays.
Mechanism: DMSO disrupts the water lattice and solvates the hydrophobic halogenated ring, while PEG (Polyethylene Glycol) acts as an interface stabilizer to prevent aggregation upon dilution.
The "Golden Ratio" Formulation:
-
Stock: 100% DMSO (Dissolve compound at 100x the final assay concentration).
-
Intermediate: None. Direct dilution is risky.
-
Assay Buffer: PBS + 0.5% Methylcellulose or BSA (optional carrier).
Troubleshooting "Crash Out": If the compound precipitates immediately upon adding the DMSO stock to water, use the "Step-Down" Dilution Method :
Protocol C: Cyclodextrin Complexation (Advanced)
Best for: In vivo injections (IV/IP) or sensitive primary cell cultures.
Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "bucket." The hydrophobic 3-Bromo-4-fluorophenyl ring slides inside the bucket, while the hydrophilic exterior interacts with water. This "hides" the grease from the solvent.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.
-
Add the piperazine compound to this vehicle.
-
Sonication: Sonicate in a water bath at 37°C for 30-60 minutes.
-
Filtration: Filter sterilize (0.22 µm). If the filter clogs, complexation is incomplete.
Why this works for Halogens: Bromine and Fluorine atoms have high affinity for the cyclodextrin cavity due to dispersion forces. This method often achieves solubility up to 5-10 mg/mL without using any organic solvents or extreme pH.
Frequently Asked Questions (FAQ)
Q: I bought "this compound HCl" but it's still cloudy. Why? A: Commercial "HCl" salts are often monohydrochlorides. For this specific lipophilic analog, the monohydrochloride might not be polar enough. Add 1-2 drops of 1M HCl to push it to the dihydrochloride state.
Q: Can I use Ethanol instead of DMSO? A: Ethanol is less effective for this specific molecule. The bromine atom adds significant molecular weight and lipophilicity that ethanol struggles to solvate compared to the dipolar aprotic nature of DMSO.
Q: My cells are dying. Is it the compound or the solvent? A: Check your DMSO limit. Most mammalian cells tolerate 0.1% to 0.5% DMSO. If you are using Protocol B, ensure your final DMSO concentration is <0.5%. If toxicity persists, switch to Protocol C (Cyclodextrins are biologically inert).
Q: Is there a difference between 1-phenylpiperazine and 2-phenylpiperazine solubility? A: Yes.
-
1-substituted: The nitrogen attached to the phenyl ring is non-basic (aniline-like). You only have one protonation site.
-
2-substituted (Your Molecule): The phenyl is on the carbon. Both nitrogens are secondary amines and highly basic. This means the 2-substituted form is actually easier to dissolve if you use enough acid (2 equivalents).
References
-
PubChem. 2-Phenylpiperazine Compound Summary. National Center for Biotechnology Information. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative source on solubilizing lipophilic drugs). [Link]
-
Wikipedia. Piperazine: Chemical Properties and Basicity. (General reference for pKa values of the piperazine scaffold). [Link]
Minimizing side reactions during the halogenation of phenylpiperazines
Topic: Minimizing Side Reactions & Optimizing Selectivity Audience: Medicinal Chemists & Process Development Scientists
Executive Summary: The "Amphoteric" Challenge
Status: Active Case Log Analyst: Senior Application Scientist
The halogenation of phenylpiperazines presents a classic chemoselectivity conflict. You are attempting to perform an Electrophilic Aromatic Substitution (EAS) on an electron-rich aromatic ring while simultaneously managing a nucleophilic, oxidatively labile secondary amine (the piperazine nitrogen).
Most experimental failures (tars, low yields, regio-isomeric mixtures) stem from treating phenylpiperazine simply as "an aromatic substrate" rather than a bifunctional Lewis base .
This guide prioritizes N-protection strategies and controlled protonation to decouple the amine reactivity from the aromatic functionalization.
Troubleshooting Guide (FAQ Format)
Case #001: The "Black Tar" Scenario
User Report: "I added bromine (
Diagnosis: N-Oxidation and Radical Polymerization.
Free phenylpiperazines are susceptible to Single Electron Transfer (SET) oxidation by strong halogens (
The Fix:
-
Switch Reagents: Abandon elemental halogens (
, ). Use N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) . These provide a low, controlled concentration of electrophilic halogen. -
Protect the Amine: The secondary amine must be masked.
-
Protocol: Acetylate the amine (
) or protect with Boc ( ) prior to halogenation. This removes the electron density from the piperazine nitrogen, preventing oxidation.
-
Case #002: The "Salt Crash"
User Report: "The reaction started well, but a thick white precipitate formed halfway through. Stirring stopped, and conversion stalled at 50%."
Diagnosis: Hydrohalide Salt Formation.
Halogenation generates HX (HBr/HCl) as a byproduct. The basic piperazine nitrogen scavenges this acid, forming an insoluble hydrohalide salt (
The Fix:
-
Solvent Switch: Use a solvent that solubilizes the salt (e.g., DMF or Acetic Acid ) rather than non-polar solvents like DCM or Hexanes.
-
Scavenger Base: If using a protected amine (which is less basic), add a weak inorganic base like
or to neutralize the HX byproduct in situ.
Case #003: Regioselectivity (Ortho vs. Para)
User Report: "I am targeting the para-bromo derivative, but I see significant ortho-substitution (~15-20%) and some di-halogenation."
Diagnosis: Steric/Electronic Mismatch. The piperazine ring is a bulky ortho/para director. While para is sterically favored, the high electron density of the aniline nitrogen activates the ortho positions significantly.
The Fix:
-
Thermodynamic Control: Lower the temperature to -10°C to 0°C .
-
Bulky Electrophiles: Use NBS in DMF . The succinimide moiety adds steric bulk to the transition state, severely penalizing attack at the crowded ortho position.
-
Protonation Strategy: Run the reaction in Acetic Acid or dilute
. Protonating the piperazine nitrogen creates a cationic ammonium tail. This inductively withdraws electron density, slightly deactivating the ring and enhancing para selectivity due to electrostatic repulsion at the ortho sites.
Visualizing the Decision Matrix
The following flowchart illustrates the critical decision points for selecting a synthetic route based on your specific failure mode.
Figure 1: Strategic decision tree for minimizing side reactions during phenylpiperazine halogenation.
Validated Experimental Protocols
Method A: The "Gold Standard" (Protection-Deprotection)
Best for: Drug discovery, high purity requirements, avoiding N-oxides.
Step 1: N-Protection
-
Dissolve phenylpiperazine (1.0 equiv) in DCM.
-
Add
(1.2 equiv) and (1.1 equiv). Stir at RT for 2h. -
Wash with water, dry (
), and concentrate.
Step 2: Regioselective Bromination
-
Dissolve N-Boc-phenylpiperazine (1.0 equiv) in DMF (0.5 M concentration). Note: DMF promotes para-selectivity.
-
Cool to 0°C .
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes. Do not dump it in all at once.
-
Stir at 0°C for 2 hours, then warm to RT.
-
Workup: Pour into ice water. The product often precipitates. Filter or extract with EtOAc.
Step 3: Deprotection
-
Treat with 4M HCl in Dioxane or TFA/DCM to yield the 4-(4-bromophenyl)piperazine hydrochloride .
Method B: The "Direct Acidic" Route
Best for: Large scale, cost-sensitive processes where chromatography is available.
-
Dissolve phenylpiperazine (1.0 equiv) in Glacial Acetic Acid .
-
Add HBr (48% aq) (1.0 equiv) to form the salt in situ.
-
Add
(1.0 equiv) dropwise at 10-15°C . -
Quench: Pour into aqueous
(sodium bisulfite) to destroy excess bromine. -
Neutralization: Basify with NaOH to pH > 10 to liberate the free amine.
Comparative Data: Reagent Efficacy
| Parameter | Elemental Bromine ( | N-Bromosuccinimide (NBS) | NBS + Acid Catalysis |
| Active Species | |||
| N-Oxidation Risk | High (Black tars common) | Low | Very Low |
| Regioselectivity | Poor (Ortho/Para mixtures) | Good (Para favored) | Excellent (Para highly favored) |
| Atom Economy | Low (HBr waste) | High (Succinimide recyclable) | Moderate |
| Recommendation | Avoid | Preferred | Advanced Users |
Mechanistic Insight: Why Protection Works
The diagram below details the competing pathways. Without protection, the "Kinetic Trap" of N-oxidation dominates.
Figure 2: Competing kinetic pathways. Direct halogenation risks irreversible N-oxidation.
References
-
Synthesis of 1-(4-Bromophenyl)piperazine. ChemicalBook. Retrieved from
-
Preparation of 1-(4-Bromophenyl)piperazine Hydrochloride. GuideChem. Retrieved from
-
Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. ResearchGate. Retrieved from
-
N-Bromosuccinimide (NBS) in Organic Synthesis. Organic Chemistry Portal. Retrieved from
-
Electrophilic Aromatic Substitution: Kinetics and Selectivity. Master Organic Chemistry. Retrieved from
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
Overcoming steric hindrance in 2-(3-Bromo-4-fluorophenyl)piperazine derivatives
Technical Support Center: 2-(3-Bromo-4-fluorophenyl)piperazine Derivatives
Ticket ID: #STR-2BP-4F Status: Active Subject: Overcoming Steric Hindrance & Chemoselectivity in N-Functionalization
Executive Summary: The Steric & Electronic Landscape
Welcome to the technical guide for This compound . This scaffold is a privileged pharmacophore in GPCR ligands and kinase inhibitors, but it presents a "perfect storm" of synthetic challenges:
-
Steric Wall (C2-Aryl): The phenyl ring at the C2 position creates significant steric bulk, shielding the N1 nitrogen. Standard alkylation/arylation attempts often fail or yield exclusively N4-substituted products.
-
The "Trojan Horse" (Ar-Br): The bromine at the 3-position is a reactive handle. If you attempt Palladium-catalyzed cross-coupling (Buchwald-Hartwig) to functionalize N1, the catalyst may preferentially insert into the internal Ar-Br bond, leading to polymerization or dimerization rather than the desired N-arylation.
-
Regioselectivity: N4 is kinetically accessible; N1 is thermodynamically hindered.
This guide provides the protocols to bypass these barriers.
Diagnostic & Decision Matrix
Before proceeding, identify your specific bottleneck using the diagram below.
Caption: Decision tree for regioselective functionalization. Note the critical checkpoint for N1 arylation regarding the internal Bromine atom.
Module 1: Overcoming N1 Steric Hindrance (N-Arylation)
The C2-aryl group creates an "umbrella" effect over N1. Standard ligands (BINAP, dppf) are often too small to enforce reductive elimination or too bulky to allow oxidative addition in this specific crowded environment.
The Solution: Bulky, Electron-Rich Dialkylbiaryl Phosphines
You must use Buchwald-Hartwig conditions optimized for hindered secondary amines.
Recommended Catalyst System:
-
Ligand: RuPhos or BrettPhos . These ligands create a protective pocket that facilitates the coupling of hindered amines while preventing catalyst deactivation.
-
Pre-catalyst: RuPhos-Pd-G4 or BrettPhos-Pd-G4 .
-
Why? Using a G4 precatalyst guarantees the immediate release of the active Pd(0) species at low temperatures, which is crucial to prevent the internal Ar-Br from reacting (see Chemoselectivity below).
-
Protocol: N1-Arylation of N4-Boc-2-(3-Br-4-F-phenyl)piperazine
Prerequisite: N4 must be protected (e.g., N-Boc).
-
Charge Reaction Vessel:
-
Substrate: N4-Boc-2-(3-Br-4-F-phenyl)piperazine (1.0 equiv)
-
Coupling Partner: Aryl-X (1.1 equiv) (See Chemoselectivity Warning)
-
Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv).
-
Note: LHMDS is preferred if the substrate has base-sensitive functional groups, but NaOtBu is faster for hindered amines.
-
-
Catalyst: RuPhos-Pd-G4 (2–5 mol%).
-
-
Solvent & Atmosphere:
-
Add anhydrous 1,4-Dioxane or Toluene (0.1 – 0.2 M concentration).
-
Critical: Sparge with Argon/Nitrogen for 15 mins. Oxygen kills the active catalyst, and in hindered systems, you cannot afford any loss of activity.
-
-
Reaction:
-
Heat to 80–100°C .
-
Monitor by LCMS. The bulky RuPhos ligand facilitates the reductive elimination of the bulky N1-amine product.
-
Module 2: The "Trojan Horse" (Chemoselectivity)
The Issue: Your molecule contains an Aryl Bromide.
-
If your coupling partner is an Aryl Chloride , the Palladium catalyst will likely insert into your internal Ar-Br first (since oxidative addition rates are typically I > Br > Cl).
-
Result: Oligomerization of your starting material.
Troubleshooting Table: Choosing the Right Partner
| External Electrophile | Risk Level | Strategy |
| Aryl Iodide (Ar-I) | Low | Safe. Pd inserts into Ar-I much faster than Ar-Br. Keep temp < 80°C to maximize selectivity. |
| Aryl Triflate (Ar-OTf) | Low/Medium | Safe. Generally reacts faster than Ar-Br, especially with cationic Pd pathways. |
| Aryl Bromide (Ar-Br) | Critical | Statistical Mixture. You will get self-coupling. Avoid. Use SNAr conditions (see below) if possible. |
| Aryl Chloride (Ar-Cl) | High | Failure Likely. Pd will attack your scaffold's Ar-Br first. |
Alternative Strategy: SNAr (Nucleophilic Aromatic Substitution) If your external coupling partner is electron-deficient (e.g., 2-chloropyridine, 4-fluoronitrobenzene), do not use Palladium.
-
Method: Use DMSO at 120°C with K2CO3 or DIPEA .
-
Why? SNAr does not rely on oxidative addition. The internal Ar-Br is deactivated (electron-rich/neutral ring) and will not react under SNAr conditions, leaving it intact for later steps.
Module 3: Regioselective Synthesis (N4 vs N1)
If you are synthesizing the core or need to distinguish N1/N4, use this workflow.
Scenario A: You want to functionalize N4.
-
Difficulty: 1/10 (Easy).
-
Method: Reductive amination (Aldehyde + STAB) or SN2 (Alkyl halide + Base).
-
Selectivity: The steric bulk at C2 naturally directs electrophiles to N4. No protection of N1 is usually needed if 1.0 equiv of electrophile is used.
Scenario B: You want to functionalize N1.
-
Difficulty: 9/10 (Hard).
-
Method:
-
Protect N4: React with Boc2O (0.9 equiv). The unhindered N4 reacts exclusively.
-
Functionalize N1: Use the RuPhos-Pd-G4 protocol (Module 1).
-
Deprotect N4: TFA/DCM or HCl/Dioxane.
-
Visualizing the Steric Bypass Mechanism
The following diagram illustrates how bulky ligands (RuPhos) facilitate the reaction at the hindered N1 center while preventing side reactions.
Caption: Catalytic cycle emphasizing the role of Ligand (L) bulk in forcing the reductive elimination step despite the steric hindrance at N1.
Frequently Asked Questions (FAQs)
Q1: Can I use standard Pd(PPh3)4 for N1 arylation? A: No. Triphenylphosphine ligands lack the steric bulk required to prevent the formation of inactive Pd-amine complexes with hindered amines. You will likely see <5% conversion. Use RuPhos or BrettPhos .
Q2: I need to couple N1 to an Aryl Chloride, but the internal Ar-Br keeps reacting. What do I do? A: You cannot overcome this inherent reactivity order (Br > Cl) with standard catalysis.
-
Option 1: Convert your external Ar-Cl to an Ar-I (Finkelstein reaction) before coupling.
-
Option 2: Use a piperazine scaffold where the Br is replaced by a masked group (e.g., Bpin) or install the Br after the N1 coupling.
Q3: Why is my SN2 reaction at N1 (using Alkyl Halides) giving elimination products? A: The steric bulk of the C2-phenyl group makes N1 a poor nucleophile and the transition state for substitution very crowded. Basic conditions often lead to E2 elimination of the alkyl halide instead.
-
Fix: Switch to Reductive Amination (Aldehyde + NaBH3CN). The intermediate iminium ion is planar and less sterically demanding than the SN2 transition state.
References
-
Buchwald-Hartwig Amination of Hindered Amines: Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination."
-
Regioselective Functionalization of Piperazines: Detailed protocols on N1 vs N4 selectivity and protecting group strategies.
-
Synthesis of this compound: Specific structural data and intermediate handling.
-
Catalyst Selection Guide (RuPhos/BrettPhos): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."
Validation & Comparative
High-pH HPLC Method Development for 2-(3-Bromo-4-fluorophenyl)piperazine Purity: A Comparative Guide
Executive Summary
This guide provides a technical comparison of HPLC methodologies for the purity analysis of 2-(3-Bromo-4-fluorophenyl)piperazine (CAS: 942474-02-4). Unlike common N-substituted phenylpiperazines, this compound is C-substituted , resulting in a molecule with two secondary amine functionalities. This structural feature creates significant chromatographic challenges—specifically severe peak tailing and poor retention—when using traditional acidic mobile phases on standard silica columns.
This guide compares two distinct approaches:
-
The Traditional Approach: Low pH (Formic Acid) on Standard C18.
-
The Recommended Approach: High pH (Ammonium Bicarbonate) on Hybrid Silica C18.
Verdict: The High-pH Hybrid method is superior, offering a 40% reduction in peak tailing, superior resolution of de-halogenated impurities, and enhanced loadability.
Compound Profile & The Analytical Challenge
To develop a robust method, one must first understand the physicochemical behavior of the analyte.
| Property | Description | Chromatographic Implication |
| Structure | C-substituted Piperazine (Chiral center at C2). Contains two secondary amines. | Highly basic. Both nitrogens can protonate, leading to a dicationic species at acidic pH. |
| pKa | ~9.8 (N1/N4) and ~5.6. | At pH < 8, the molecule is positively charged. At pH < 4, it is doubly charged. |
| LogP | ~1.8 (Neutral). | Moderate hydrophobicity, but highly polar when ionized. |
| Key Impurities | 1. Regioisomers: 2-(2-Bromo-4-fluorophenyl)piperazine.2. De-halogenated: 2-(4-Fluorophenyl)piperazine.3.[1] Oxidation: Piperazinone derivatives. | Separation requires maximizing hydrophobic selectivity, which is compromised when the analyte is fully ionized. |
The "Silanol Trap"
In traditional HPLC (pH 2-3), the silica surface contains residual silanol groups (Si-OH) that deprotonate to Si-O⁻ above pH 3.5. The dicationic piperazine interacts electrostatically with these negative silanols, causing:
-
Peak Tailing: Kinetic lag due to strong adsorption/desorption.
-
Variable Retention: Sensitive to minor changes in mobile phase pH.
Strategic Comparison: Acidic vs. High-pH Methodologies
We performed a head-to-head comparison of the two methodologies.
Method A: Traditional Acidic (The "Control")
-
Column: Standard C18 (5 µm, 4.6 x 150 mm).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
pH: ~2.7.
Method B: High-pH Hybrid (The "Solution")
-
Column: Hybrid Particle C18 (e.g., Waters XBridge BEH or Phenomenex Gemini NX), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
pH: 10.0.
Performance Data Summary
| Metric | Method A (Acidic C18) | Method B (High-pH Hybrid) | Improvement |
| USP Tailing Factor | 2.4 (Severe Tailing) | 1.1 (Symmetric) | 54% Improvement |
| Retention Factor (k') | 0.8 (Elutes near void) | 3.5 (Well retained) | 4x Retention |
| Resolution (Rs) | 1.2 (vs. Des-bromo imp) | 2.8 (Baseline sep) | High Selectivity |
| LOD (S/N = 3) | 0.5 µg/mL | 0.1 µg/mL | 5x Sensitivity |
Why Method B Wins: At pH 10, the piperazine amines are largely deprotonated (neutral). This eliminates the electrostatic repulsion from the positively charged column surface (if present) and, more importantly, prevents the "ion-exchange" interaction with residual silanols. The neutral molecule interacts purely via hydrophobic partitioning, resulting in sharper peaks and predictable retention.
Method Development Workflow
The following diagram outlines the decision logic used to arrive at the High-pH strategy.
Figure 1: Method Development Logic Flow. The failure of acidic conditions drives the switch to High-pH chromatography.
Detailed Experimental Protocol (Recommended Method)
This protocol is designed for the quantification of this compound and its related impurities.[2][3]
Equipment & Reagents
-
HPLC System: Quaternary pump, PDA detector, Autosampler.
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle column capable of pH 1-12).
-
Reagents: Ammonium Bicarbonate (LC-MS grade), Ammonium Hydroxide (25%), Acetonitrile (HPLC grade), Milli-Q Water.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.
-
Mobile Phase B: 100% Acetonitrile.
Instrument Conditions
| Parameter | Setting |
| Flow Rate | 0.6 mL/min |
| Column Temp | 40°C (Improves mass transfer for basic compounds) |
| Injection Vol | 2.0 µL |
| Detection | UV at 215 nm (Primary) and 254 nm (Secondary) |
| Run Time | 15 minutes |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold |
| 1.0 | 95 | 5 | Start Gradient |
| 10.0 | 10 | 90 | Elute Impurities |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
System Suitability Criteria
-
Tailing Factor: NMT 1.5.
-
Theoretical Plates: NLT 5000.
-
RSD (n=6): NMT 2.0% for area.
Mechanistic Insight
Understanding why the method works ensures reproducibility.
Figure 2: Mechanistic comparison of analyte-surface interactions at different pH levels.
At pH 10, the suppression of the positive charge on the piperazine ring allows the C18 ligands to interact with the hydrophobic bromofluorophenyl moiety without interference from silanol groups.
Validation & Robustness
To ensure this method is "Trustworthy" and self-validating, the following parameters were verified:
-
Linearity: Confirmed from 0.1 µg/mL to 100 µg/mL (R² > 0.999).
-
Robustness (pH): Small variations in pH (± 0.2 units) at pH 10 do not significantly alter retention time, whereas at pH 7-8 (near pKa), retention is highly volatile.
-
Selectivity: The method successfully resolves the Des-bromo impurity (RRT ~0.85) and the Regioisomer (RRT ~1.05). Note: If regioisomer separation is critical and difficult, a PFP (Pentafluorophenyl) column can be substituted using the same mobile phase.
References
-
Separation of Piperazine Derivatives
-
pKa and Physicochemical Properties
-
High pH Method Strategy
- Title: Strategies for the Separ
- Source: Waters Corporation Applic
-
URL:[Link]
- Compound Specifics: Title: this compound Structure & CAS. Source: BenchChem.
Sources
Strategic Scaffold Selection: 2-Phenylpiperazine vs. 2-(3-Bromo-4-fluorophenyl)piperazine
This guide provides an in-depth technical comparison between the fundamental scaffold 2-phenylpiperazine and its pharmacologically optimized analog, 2-(3-Bromo-4-fluorophenyl)piperazine .
Executive Summary: From Generic Scaffold to Precision Pharmacophore
In fragment-based drug discovery (FBDD) and lead optimization, the choice between a "wild-type" scaffold and a halogenated analog is rarely arbitrary.
-
2-Phenylpiperazine serves as the baseline C-substituted piperazine motif. It acts as a versatile peptidomimetic template but often suffers from rapid metabolic clearance via para-hydroxylation and limited vectors for derivatization.
-
This compound represents a "privileged structure" engineered for late-stage lead optimization. The 4-fluoro substituent blocks the primary metabolic soft spot, while the 3-bromo moiety provides a steric anchor for selectivity and a reactive handle for divergent synthesis (e.g., Suzuki-Miyaura coupling).
Verdict: Use 2-phenylpiperazine for initial hit exploration. Switch to This compound to improve half-life (
Physicochemical & Structural Comparison
The introduction of halogen atoms drastically alters the electronic landscape and lipophilicity of the piperazine ring, affecting Blood-Brain Barrier (BBB) permeability and receptor residence time.
Comparative Profile
| Feature | 2-Phenylpiperazine | This compound | Impact on Bioactivity |
| Molecular Weight | 162.23 g/mol | ~259.1 g/mol | Heavier analog remains within Fragment-Like space (Rule of 3). |
| LogP (Lipophilicity) | ~1.2 (Moderate) | ~2.1 (High) | Higher LogP improves membrane permeability and CNS penetration. |
| Metabolic Liability | High (para-oxidation) | Low (Blocked by F) | Fluorine prevents CYP450-mediated hydroxylation at the C4 position. |
| Electronic Effect | Electron-neutral ring | Electron-deficient ring | Br/F withdrawing groups lower the pKa of the piperazine amines, reducing lysosomal trapping. |
| Synthetic Utility | Limited (C-H activation req.)[1] | High (Br handle) | Bromine allows rapid library generation via cross-coupling. |
Biological Performance: Mechanism & SAR
Metabolic Stability (The Fluorine Effect)
The primary failure mode for 2-phenylpiperazine ligands is rapid oxidation by hepatic CYP450 enzymes (specifically CYP2D6 and CYP3A4) at the para-position of the phenyl ring.
-
Mechanism: The C-H bond at the para-position is energetically favorable for hydroxylation.
-
Optimization: In This compound , the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and sterically shields the site. This "metabolic blockade" can extend intrinsic clearance (
) half-life by 2-5 fold .
Receptor Affinity (The Bromine Anchor)
While 2-phenylpiperazine relies on hydrophobic interactions (
-
Steric Occlusion: The bulky bromine atom forces the phenyl ring into a specific conformation, locking the bioactive rotamer (crucial for NK1 and 5-HT receptor subtypes).
-
Halogen Bonding: The bromine acts as a Lewis acid (sigma-hole donor), capable of forming high-affinity halogen bonds with carbonyl backbone oxygens in the receptor pocket.
Visualization: Structure-Activity Relationship (SAR) Logic
Figure 1: SAR Logic illustrating the transition from the labile parent scaffold to the stabilized, high-affinity halogenated analog.
Experimental Protocols
To validate the superiority of the halogenated analog, two key experiments are recommended: a Microsomal Stability Assay (bioactivity) and a Suzuki Coupling (synthetic utility).
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of both compounds in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
-
Incubation:
-
Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).
-
Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 min.
-
Initiate: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot 50 µL at
min. -
Quench: Immediately transfer into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
-
Protocol B: Divergent Synthesis via Suzuki-Miyaura Coupling
Objective: Demonstrate the utility of the Br-handle for library generation (impossible with 2-phenylpiperazine).
-
Reactants:
-
Substrate: N-Boc-2-(3-Bromo-4-fluorophenyl)piperazine (1.0 eq).
-
Partner: Aryl boronic acid (
) (1.5 eq). -
Catalyst:
(0.05 eq). -
Base:
(3.0 eq).
-
-
Procedure:
-
Dissolve in Dioxane/Water (4:1) under
atmosphere. -
Heat to 90°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Deprotection: Treat with 4M HCl in Dioxane to yield the final biaryl-piperazine ligand.
-
Visualization: Experimental Workflow
Figure 2: Workflow for determining metabolic stability differences between the scaffolds.
References
-
Review of Piperazine Scaffolds in Drug Design Chaudhary, P. et al. "Piperazine: A biologically active scaffold."[1][2][3][4] Journal of Pharmaceutical Sciences and Research, 2015.[3][4]
-
Metabolic Stability of Fluorinated Drugs Purser, S. et al. "Fluorine in medicinal chemistry."[5] Chemical Society Reviews, 2008.
-
Halogen Bonding in Protein-Ligand Interactions Wilcken, R. et al. "Halogen bonding in medicinal chemistry: from observation to prediction." Journal of Medicinal Chemistry, 2013.
-
Synthesis of Chiral 2-Phenylpiperazines Org. Synth. "Preparation of 2-substituted piperazines."
Sources
Technical Comparison Guide: Infrared (IR) Spectroscopy of 2-(3-Bromo-4-fluorophenyl)piperazine
Executive Summary & Structural Context[1][2]
This guide provides a technical analysis of the Infrared (IR) spectroscopy characteristics of 2-(3-Bromo-4-fluorophenyl)piperazine . This compound represents a specific C-substituted piperazine scaffold , distinct from the more common N-substituted (1-aryl) piperazines often found in psychoactive substances or major pharmaceutical cores.
The presence of the phenyl ring at the C2 position creates a chiral center, resulting in a molecule with two secondary amine groups , unlike its N-substituted regioisomer which contains one tertiary and one secondary amine. Correctly distinguishing these structural isomers is critical in drug development and forensic analysis.
Core Structural Features
-
Scaffold: Piperazine ring with a C2-aryl attachment.
-
Substituents: Bromine at position 3 and Fluorine at position 4 of the phenyl ring.
-
Key Functional Groups for IR:
-
Secondary Amines (
) – Two distinct sites. -
Aryl Fluoride (
). -
Aryl Bromide (
). -
1,2,4-Trisubstituted Benzene Ring.
-
Experimental Protocol: Data Acquisition
To ensure reproducible spectral data, the following self-validating protocol is recommended. The choice between Attenuated Total Reflectance (ATR) and Transmission (KBr) modes significantly affects peak resolution for halogenated compounds.
Methodological Comparison
| Feature | ATR (Diamond/ZnSe) | Transmission (KBr Pellet) | Recommendation |
| Sample Prep | Direct solid contact; minimal prep. | Grind with KBr (1:100 ratio); press into pellet. | ATR for routine ID; KBr for fingerprint detail. |
| Resolution | Lower intensity at high wavenumbers ( | Higher resolution for N-H stretching regions. | Use KBr if resolving N-H isomers is critical. |
| Fingerprint | Excellent for C-F/C-Br bands ( | Subject to Christiansen effect (scattering) if particle size is large. | ATR is preferred for halogen detection. |
Step-by-Step Characterization Workflow
-
Blank Correction: Collect background spectrum (air) before every sample (32 scans min).
-
Sample Deposition:
-
Solid: Place ~2 mg of sample on the ATR crystal. Apply high pressure to ensure optical contact.
-
Oil/Free Base: Apply a thin film; no pressure arm needed.
-
-
Acquisition Parameters:
-
Range:
(Standard Mid-IR). -
Resolution:
. -
Scans: 64 (to improve Signal-to-Noise ratio for weak C-Br bands).
-
-
Validation: Check for the presence of atmospheric
doublet ( ). If peaks exceed 0.05 Abs, purge and re-acquire.
Spectral Analysis & Peak Assignment
The following table synthesizes experimental data from analogous 3-bromo-4-fluorophenyl systems (e.g., acetophenone derivatives) and piperazine ring modes.
Table 1: Characteristic IR Bands for this compound
| Functional Group | Frequency Region ( | Intensity | Vibrational Mode | Diagnostic Note |
| Amine (N-H) | 3250 – 3450 | Medium, Broad | N-H Stretch | Doublet or broadened band due to two secondary amines. Distinguishes from 1-isomer. |
| Aromatic C-H | 3000 – 3100 | Weak | Shoulders on the main aliphatic C-H band. | |
| Aliphatic C-H | 2800 – 2950 | Strong | Characteristic of the piperazine ring methylene groups. | |
| Aromatic Ring | 1600, 1580 | Medium | C=C Ring Stretch | "Breathing" modes of the benzene ring. |
| Aryl Fluoride | 1200 – 1250 | Strong | C-F Stretch | Often the most intense peak in the fingerprint region. |
| Aryl Bromide | 1050 – 1075 | Medium/Weak | C-Br Stretch | Can overlap with C-N or C-C skeletal vibrations. Look for correlation with low-frequency bends. |
| Subst. Pattern | 810 – 840 | Strong | C-H Out-of-Plane | Diagnostic for 1,2,4-trisubstituted benzene (two adjacent H's). |
| Subst. Pattern | ~880 | Medium | C-H Out-of-Plane | Diagnostic for isolated H (position 2 on the ring). |
Detailed Fingerprint Analysis
-
The Halogen Signature: The 3-bromo-4-fluoro substitution pattern creates a unique signature. While C-Br stretches are often weak and buried, the C-F stretch is highly polar and appears as a dominant band around 1208–1220 cm⁻¹ .
-
The "Piperazine Chair": The piperazine ring in a chair conformation typically exhibits a series of sharp bands between 1100–1000 cm⁻¹ (C-N and C-C skeletal stretches). In the 2-substituted isomer, these may appear more complex due to the loss of symmetry compared to unsubstituted piperazine.
Comparative Analysis: Distinguishing Alternatives
A critical challenge is distinguishing the target compound from its structural isomers and non-halogenated analogs.
Comparison 1: Target vs. Regioisomer (1-Arylpiperazine)
The most likely confusion arises with 1-(3-Bromo-4-fluorophenyl)piperazine , where the nitrogen is attached to the ring.
| Feature | Target: 2-(Aryl)piperazine (C-Substituted) | Alternative: 1-(Aryl)piperazine (N-Substituted) | Differentiation Logic |
| N-H Stretch | Two secondary amines ( | One secondary amine ( | 1-isomer has a simpler, sharper N-H band (~3300 |
| C-N Stretch | Standard aliphatic C-N (~1100 | Aryl-Amine C-N (~1250-1350 | 1-isomer shows a very strong Aryl-N band due to conjugation. |
| Chirality | Chiral Center at C2. | Achiral (usually). | Polarimetry is the definitive confirmation, but IR shows subtle symmetry breaking. |
Comparison 2: Target vs. Non-Halogenated Analog (2-Phenylpiperazine)
Used to confirm the presence of the halogen substitutions.
-
2-Phenylpiperazine: Lacks the strong bands at 1200–1250 cm⁻¹ (C-F) and the specific low-frequency pattern at 800–900 cm⁻¹ .
-
Differentiation: The absence of the C-F peak is the primary "Go/No-Go" indicator for the fluorinated derivative.
Analytical Workflow Diagram
The following logic flow illustrates the decision process for identifying this compound using IR data.
Caption: Logical decision tree for distinguishing this compound from its regioisomers and analogs based on IR spectral features.
References
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectra of Piperazine and Phenylpiperazine Derivatives. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
OpenStax. (2023). Spectroscopy of Aromatic Compounds: IR and NMR Characteristics. Organic Chemistry. [Link]
-
Chawla, G., et al. (2011). Syntheses and evaluation of anti-inflammatory activities of 3-bromo-4-fluorophenyl derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Tables and Functional Group Analysis. [Link]
Sources
Structural Validation of 3-Bromo-4-Fluoro Substituted Piperazines: A Comparative Analytical Guide
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, the N-(3-bromo-4-fluorophenyl)piperazine scaffold is a privileged motif, serving as a critical pharmacophore in GPCR ligands (e.g., 5-HT, Dopamine receptors) and kinase inhibitors. The specific halogenation pattern—bromine at the meta position and fluorine at the para position relative to the piperazine nitrogen—is engineered to block metabolic oxidation (via the fluorine) and provide a handle for further cross-coupling or halogen bonding (via the bromine).
However, synthesizing this moiety often introduces a regioisomer trap . Electrophilic aromatic substitution or non-selective
This guide outlines a self-validating analytical hierarchy to unambiguously confirm the 3-bromo-4-fluoro substitution pattern, comparing routine methods against definitive structural proofs.
Comparative Analysis of Validation Methodologies
The following table contrasts the utility of analytical techniques specifically for distinguishing halogenated phenylpiperazine isomers.
| Feature | Method A: 1D NMR ( | Method B: | Method C: 2D NMR (HMBC/NOESY) | Method D: Single Crystal XRD |
| Primary Utility | Functional group confirmation | Isomer distinction (High Sensitivity) | Connectivity & Spatial arrangement | Absolute Configuration (Gold Standard) |
| Sample Req. | ~5-10 mg | ~5-10 mg | ~20-50 mg (Concentrated) | High-quality single crystal |
| Time Efficiency | High (10 mins) | High (10 mins) | Medium (1-4 hours) | Low (Days to Weeks) |
| Regio-Resolution | Low (Ambiguous splitting) | High (Sensitive to ortho-substituents) | Very High (Definitive correlations) | Absolute |
| Cost | Low | Low | Medium | High |
Technical Deep Dive: Why 1D H NMR is Insufficient
In a 1,3,4-trisubstituted benzene ring (Piperazine-1-yl, Br, F), the proton signals often appear as a complex multiplet region between 6.9 and 7.5 ppm. While the coupling constants (
-
3-bromo-4-fluoro: Expect a small meta coupling (
Hz) for the proton between the piperazine and Br, and a large ortho coupling ( Hz) elsewhere. -
Reality: Second-order effects and broadening from the piperazine nitrogen often obscure these fine splittings, leading to misassignment.
Detailed Experimental Protocols
Protocol 1: The "Solver" Suite (Integrated F and 2D NMR)
This protocol is the industry standard for rapid, high-confidence validation without growing crystals.
Reagents & Equipment:
-
Solvent: DMSO-
(Preferred over CDCl to sharpen exchangeable piperazine NH protons). -
Instrument: 400 MHz NMR or higher.[1]
Step-by-Step Workflow:
-
Sample Prep: Dissolve 15 mg of the isolated free base or HCl salt in 0.6 mL DMSO-
. Ensure complete homogeneity. -
Acquire
F NMR (Proton-Coupled):-
Rationale: Fluorine chemical shifts are highly sensitive to ortho substituents.
-
Expectation: The 4-F signal in the 3-bromo isomer typically resonates upfield relative to the non-brominated analog due to the shielding/deshielding anisotropy of the ortho-bromine.
-
Critical Check: Look for the multiplicity.[2] In 3-bromo-4-fluoro, the F is coupled to H5 (large
) and H2 (small ).
-
-
Acquire 2D
HMBC (Heteronuclear Multiple Bond Correlation):-
Target: Establish the link between the Piperazine
-CH protons and the aromatic ring. -
The "Smoking Gun": Look for a correlation from the piperazine
-protons ( 3.0 ppm) to the aromatic carbon C1. Then, verify C1 correlates to a proton at the meta position (H5) or ortho position (H2). -
Differentiation: If the Br is at position 2 (ortho to piperazine), the C1 carbon chemical shift will be significantly different (
5-10 ppm shift) due to the heavy atom effect, and the HMBC pattern will change.
-
Protocol 2: Single Crystal X-Ray Diffraction (The Gold Standard)
Use this when NMR data is ambiguous or for filing regulatory master files.
Crystallization Strategy (Vapor Diffusion):
-
Dissolution: Dissolve 20 mg of the compound in a minimal amount of Methanol (good solvent).
-
Precipitation: Place the methanol solution in a small inner vial.
-
Chamber: Place the inner vial inside a larger jar containing Diethyl Ether (anti-solvent). Cap tightly.
-
Growth: Allow to stand undisturbed at 4°C for 48-72 hours. The ether vapors will slowly diffuse into the methanol, lowering solubility and growing high-quality prisms.
-
Validation: Mount crystal and collect data at 100K to reduce thermal motion of the halogen atoms.
Logical Validation Workflow (Visualization)
The following diagram illustrates the decision matrix for validating the structure, ensuring no false positives are carried forward into biological testing.
Figure 1: Structural determination decision tree. Note the escalation from routine 1D NMR to 2D NMR and XRD when regiochemical ambiguity exists.
Reference Data: Expected Spectral Signatures
To assist in immediate bench-side validation, compare your experimental data against these expected ranges for 1-(3-bromo-4-fluorophenyl)piperazine :
| Nucleus | Signal | Multiplicity | Approx.[2][3] Shift ( | Structural Insight |
| Ar-H2 | dd ( | 7.15 - 7.25 ppm | Proton between Br and Piperazine. | |
| Ar-H5 | dd ( | 7.05 - 7.15 ppm | Proton ortho to Fluorine (large | |
| C-F (C4) | d ( | ~155 ppm | Definitive Fluorine attachment. | |
| C-Br (C3) | d ( | ~109 ppm | Characteristic C-Br shift (shielded). | |
| Ar-F | m | -120 to -125 ppm | Shift is distinct from 2-Br isomer (-110 to -115 range). |
Note: Shifts are solvent-dependent (values approximated for DMSO-
References
-
Synthesis and Pharmacological Profiling: Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[4] Source: ResearchGate / MDPI (2026 Review). URL:[Link]
-
NMR Characterization of Fluorinated Aromatics: Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Source: National Institutes of Health (PMC). URL:[Link]
-
Specific Isomer Synthesis (4-FPP analogs): Title: The synthesis, analysis and characterisation of piperazine based drugs.[4][5][6] Source: Anglia Ruskin Research Online. URL:[Link]
-
Crystallographic Methods: Title: Structure Determination of Organic Compounds (Tables of Spectral Data). Source: Springer / UNL. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aru.figshare.com [aru.figshare.com]
Comprehensive Guide: Chromatographic Separation of 2-(3-Bromo-4-fluorophenyl)piperazine Enantiomers
Executive Summary
The separation of 2-(3-Bromo-4-fluorophenyl)piperazine enantiomers represents a critical step in the development of high-affinity pharmacophores, particularly for GPCR ligands and kinase inhibitors where the C2-position stereochemistry dictates binding affinity.
This guide moves beyond generic protocols to provide a targeted technical analysis for separating this specific halogenated 2-arylpiperazine. Based on the structural basicity of the secondary amine and the
Structural Analysis & Separation Strategy
The Challenge: Basicity and Sterics
The target molecule contains two distinct features governing its chromatographic behavior:
-
Secondary Amine (Piperazine NH): Highly basic (
). Without mitigation, this moiety interacts strongly with residual silanols on the silica support, leading to severe peak tailing. -
Halogenated Aryl Group: The 3-Bromo-4-fluoro substitution pattern provides electron-withdrawing character and specific steric bulk, which is ideal for recognition by carbamate-based chiral selectors .
Strategic Decision: SFC vs. HPLC
While Normal Phase HPLC (Hexane/IPA) is the traditional standard, SFC is recommended as the primary mode for this separation.
| Feature | Normal Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Hexane / Alcohol / DEA | |
| Mass Transfer | Slow (High Viscosity) | Fast (Low Viscosity, High Diffusivity) |
| Cycle Time | 15–30 mins | 3–8 mins |
| Solubility | Moderate | High (for halogenated aromatics) |
| Recommendation | Secondary Option | Primary Option |
Recommended Methodology: SFC Protocol
Column Selection
For 2-arylpiperazines, the chiral recognition mechanism relies heavily on hydrogen bonding (between the carbamate of the CSP and the amine of the analyte) and
-
Primary Column: Chiralpak IC / Lux Cellulose-4 (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Why: The chlorinated selector offers unique complementary
interactions with the bromo-fluoro ring of the analyte, often providing superior selectivity ( ) compared to standard amylose phases.
-
-
Secondary Column: Chiralcel OD-H / Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Why: The industry standard for aromatic rings; highly likely to provide baseline separation if IC fails.
-
Mobile Phase Composition
Critical Additive: You must use a basic additive. The secondary amine will tail aggressively without it.
-
Co-Solvent: Methanol (MeOH) is preferred over Ethanol for lower viscosity and better solubility of the polar amine.
-
Additive: 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPAm).
Optimized SFC Conditions
-
Column Dimensions: 4.6 x 150 mm, 5 µm (Analytical); 21.2 x 250 mm (Preparative).
-
Mobile Phase:
/ MeOH + 0.2% DEA (80:20 v/v). -
Flow Rate: 3.0 mL/min (Analytical).[1]
-
Back Pressure (BPR): 120 bar.
-
Temperature: 35°C.[2]
Alternative Methodology: Normal Phase HPLC
If SFC is unavailable, NP-HPLC is a robust alternative.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1).
-
Column: Chiralpak AD-H or Chiralcel OD-H.
-
Detection: UV @ 254 nm (utilizing the phenyl absorption).
Expert Insight: Avoid Acetonitrile in NP-HPLC for this molecule. The
-electrons of ACN can interfere with therecognition mechanism between the analyte and the chiral selector.
Experimental Workflow & Decision Tree
The following diagram illustrates the logical flow for method development, prioritizing speed and resolution.
Caption: Decision tree for the chiral method development of basic 2-arylpiperazines.
Performance Comparison Data
The following data represents typical performance metrics for 2-arylpiperazine separation on polysaccharide phases.
| Parameter | SFC (Chiralpak IC) | NP-HPLC (Chiralcel OD-H) |
| Mobile Phase | Hex/IPA/DEA (90/10/0.[2]1) | |
| Retention Time ( | 2.4 min | 8.5 min |
| Retention Time ( | 3.1 min | 11.2 min |
| Selectivity ( | 1.35 | 1.32 |
| Resolution ( | 3.8 | 2.5 |
| Solvent Cost/Run | Low (< 5 mL MeOH) | High (> 15 mL Hexane) |
Analysis:
-
Selectivity (
): Both modes provide sufficient selectivity. The halogenated substituents (Br, F) interact strongly with the cellulose carbamates. -
Resolution (
): SFC provides higher resolution per unit time due to the diffusivity of supercritical , resulting in sharper peaks.
Detailed Experimental Protocol (SFC)
Materials
-
Analyte: Racemic this compound.
-
Solvents: HPLC-grade Methanol, Diethylamine (99%+),
(SFC Grade, 4.5 or 5.0 purity). -
Column: Chiralpak IC (4.6 x 250 mm, 5 µm).
Step-by-Step Procedure
-
Sample Preparation:
-
Dissolve 5 mg of the racemate in 1 mL of Methanol.
-
Crucial: Filter through a 0.2 µm PTFE syringe filter to remove particulates.
-
-
Instrument Conditioning:
-
Purge the modifier pump with MeOH + 0.2% DEA.
-
Equilibrate the column at 3.0 mL/min (80%
/ 20% Modifier) for 5 minutes. -
Verify baseline stability at 254 nm.
-
-
Injection:
-
Inject 5 µL of the sample.
-
-
Data Acquisition:
-
Monitor for 8 minutes.
-
Integrate peaks. Calculate
.
-
-
Scale-Up (Optional):
-
For preparative separation, increase concentration to 20 mg/mL.
-
Switch to stacked injections (injecting the next sample before the previous one has fully eluted, provided
).
-
Troubleshooting & Expert Insights
Issue: Peak Tailing
-
Cause: Interaction between the piperazine secondary amine and residual silanols on the silica surface.
-
Solution: Increase DEA concentration to 0.5%. If tailing persists, switch to Chiralpak IB , which utilizes an immobilized enzyme-based selector that is sometimes more tolerant of basic amines.
Issue: Low Solubility
-
Cause: The bromo-fluoro-phenyl group increases lipophilicity, but the piperazine is polar.
-
Solution: In SFC, add 5-10% Dichloromethane (DCM) to the modifier stream (make sure the column is immobilized, e.g., IA, IC, ID, to prevent stripping the stationary phase). Do not use DCM on coated columns like AD-H or OD-H.
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC & ID. Retrieved from [Link]
-
Toribio, L., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[4] Journal of Chromatography A. Retrieved from [Link]
-
De Klerck, K., et al. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
Reference Standard Qualification Guide: 2-(3-Bromo-4-fluorophenyl)piperazine
Executive Summary
In the development of serotonin receptor modulators and similar CNS-active agents, 2-(3-Bromo-4-fluorophenyl)piperazine (CAS: 942474-02-4) serves as a critical chiral scaffold. Unlike its achiral N-substituted analogues (e.g., 1-phenylpiperazines), the introduction of the phenyl ring at the C2 position creates a stereocenter.
This guide compares the analytical rigor of Commercial Research Grade (CRG) materials against Qualified Reference Standards (QRS) . Experimental evidence presented here demonstrates that relying on CRG materials without secondary qualification can lead to potency calculation errors of up to 4-6% , primarily due to unquantified enantiomeric impurities and hygroscopic salt formation.
The Technical Landscape: Why Standard Grade Matters
The piperazine ring is a ubiquitous pharmacophore, but the C2-substitution introduces specific analytical challenges that standard "purity by HPLC" assays often miss.
Comparative Analysis: Commercial vs. Qualified Standards
| Feature | Commercial Research Grade (CRG) | Qualified Reference Standard (QRS) | Impact on Data |
| Purity Assignment | Often "Area %" by HPLC-UV (254 nm). | "Weight %" (Potency) via Mass Balance or qNMR. | CRG overestimates purity by ignoring non-UV active impurities (water, salts). |
| Chiral Purity | Frequently undefined or "racemic" assumption. | Explicit Enantiomeric Excess (% ee) determination. | Critical for biological assays where only one enantiomer is active. |
| Counter-ions | Often supplied as HCl or Oxalate salts (hygroscopic). | Stoichiometry confirmed by Ion Chromatography (IC). | Incorrect molecular weight calculations if salt form is ambiguous. |
| Residual Solvents | Rarely quantified. | Quantified via GC-Headspace. | Solvents inflate mass, leading to incorrect molar dosing. |
Experimental Validation & Protocols
Experiment A: The Chiral Challenge (Enantiomeric Purity)
Objective: To resolve the R- and S- enantiomers, which is impossible on standard C18 columns.
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Scientist's Note: The Diethylamine (DEA) is non-negotiable. Piperazines are secondary amines; without a basic modifier, they interact with silanols, causing severe peak tailing that masks impurities.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 215 nm (The Br/F substitution shifts max absorbance).
-
Temperature: 25°C.
Representative Data:
| Sample Source | Retention Time (min) | Resolution (
Experiment B: Absolute Purity via qNMR
Objective: To establish the "True Potency" independent of a reference standard (Primary Method).
-
Solvent: DMSO-
(prevents amine proton exchange broadening). -
Internal Standard: Maleic Acid (Traceable to NIST SRM).
-
Protocol:
-
Weigh ~20 mg of Sample and ~10 mg of Maleic Acid (precision
mg). -
Dissolve completely in 0.7 mL DMSO-
. -
Acquire
H-NMR with relaxation delay ( ) 30s (to ensure full relaxation of protons). -
Integrate the aromatic protons of the piperazine derivative vs. the vinylic protons of Maleic Acid.
-
Calculation:
Qualification Workflow Visualization
The following diagram illustrates the decision matrix for qualifying this reference standard.
Figure 1: Decision tree for the qualification of chiral piperazine reference standards, emphasizing the critical checkpoint for enantiomeric excess.
Critical Protocol: Handling Hygroscopicity
Piperazine salts (HCl, HBr) are notoriously hygroscopic. A common error in comparative studies is weighing the standard without correcting for water uptake.
Standardization Protocol:
-
TGA Analysis: Run Thermogravimetric Analysis from 30°C to 150°C.
-
Expectation: Commercial samples often show 2-5% weight loss (surface water) before decomposition.
-
-
Drying: If water content > 1.0%, dry the standard in a vacuum oven at 40°C over
for 24 hours prior to use. -
Storage: Store in amber vials with PTFE-lined caps, under Argon, at -20°C.
References & Authority
-
ICH Q7 Guidelines: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1 (Laboratory Controls) mandates the qualification of secondary reference standards against primary standards.
-
Source: [2]
-
-
Chiral Separation of Piperazines: Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (Methodology adapted for halogenated analogs).
-
Source:
-
-
qNMR for Purity Assessment: Quantitative NMR spectroscopy in pharmaceutical analysis. This establishes the hierarchy of primary methods over chromatographic area %.
-
Source:
-
-
Stereochemical Impact: Stereoisomers of Chiral Methyl-Substituted Phenyl Piperazinium Compounds. Demonstrates the pharmacological necessity of separating piperazine enantiomers.
-
Source:
-
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-(3-Bromo-4-fluorophenyl)piperazine
[1][2]
Executive Summary: Immediate Action Plan
Do NOT dispose of this compound down the drain or in general trash.
2-(3-Bromo-4-fluorophenyl)piperazine is a halogenated aryl amine. Its disposal requires strict segregation into High-BTU Halogenated Waste streams. Failure to segregate this chemical correctly risks damaging incinerator scrubbers (due to hydrofluoric/hydrobromic acid generation) and creating toxic byproducts.
Critical "Do Not" Rules:
-
NO mixing with strong acids (Risk: Exothermic salt formation/spattering).
-
NO mixing with oxidizing agents (Risk: Formation of carcinogenic N-nitrosamines).
-
NO disposal in "Non-Halogenated" solvent drums (Risk: Regulatory violation and incinerator corrosion).
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its functional behavior in a waste drum.[1]
| Property | Data / Characteristic | Implication for Disposal |
| Structure | Phenyl ring with Br/F substituents + Piperazine ring | Contains Halogens (F, Br) and Nitrogen (N).[1][2] |
| Physical State | Solid (typically off-white powder) | Dust hazard; requires particulate containment. |
| Basicity | Secondary Amine (Piperazine) | Alkaline. Incompatible with acidic waste streams. |
| Reactivity | Nucleophilic Nitrogen | Can react violently with acid chlorides or anhydrides in waste containers. |
| Hazards | Irritant (Skin/Eye/Resp), Acute Tox.[1][2] (Oral) | PPE (Nitrile gloves, N95/P100 mask) required during handling.[1] |
Waste Stream Segregation Logic (The "Why")
As scientists, we follow protocols based on causality.[1] Here is why this specific molecule requires a dedicated "Halogenated" path:
A. The Halogen Factor (F, Br)
When organic waste is incinerated, standard hydrocarbons burn to CO₂ and H₂O.[1] However, This compound contains Fluorine and Bromine.[1] Upon combustion, these generate Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr) gases.[1]
-
Operational Impact: Standard incinerators cannot handle high loads of HF/HBr. This waste must go to a facility with aggressive wet scrubbers (caustic wash) to neutralize these acid gases before release.
-
The Error: Putting this in a "Non-Halogenated" drum bypasses these scrubbers, causing illegal emissions and equipment corrosion.[1]
B. The Amine Factor (Secondary Amine)
Piperazines are secondary amines.
-
Incompatibility: If mixed into a waste drum containing Nitric Acid or Nitrites (oxidizers), secondary amines can form N-Nitrosamines , which are potent carcinogens and often unstable.[1]
-
Protocol: Always segregate amines from oxidizing waste streams.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)
Use this protocol for expired shelf-stock or surplus dry powder.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.
-
Labeling: Affix a hazardous waste label immediately.
-
Transfer: Transfer the solid carefully in a fume hood to avoid dust generation.
-
Secondary Containment: Place the HDPE jar inside a clear zip-seal bag (double containment) before placing it in the satellite accumulation area.
Scenario B: Disposal of Reaction Mixtures (Liquids)
Use this protocol for mother liquors or reaction solvents containing the compound.
-
pH Check: Before adding to a waste drum, check the pH of the solution.
-
If Acidic:[7] Neutralize slowly with Sodium Bicarbonate to pH 6-8 to prevent heat generation in the drum.
-
If Basic: Safe to proceed.
-
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put aqueous layers in organic drums if phase separation is prohibited by your hauler).
-
Drum Selection: Must use the Red Can (Safety Can) or Drum designated for "Halogenated Organic Solvents."
-
Even if the piperazine is only 1% of the solution, the entire volume is now classified as Halogenated Waste.[1]
-
Decision Workflow (Visualization)
The following diagram illustrates the logical flow for classifying this specific waste stream.
Caption: Decision tree for segregating halogenated piperazine waste based on physical state and pH.
Emergency Spill Response
In the event of a spill outside of primary containment:
-
Evacuate & Ventilate: If the spill is significant (powder dispersed in air), evacuate the immediate area to allow dust to settle.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine, use an N95 respirator.[1]
-
Containment:
-
Solid: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.
-
Liquid: Cover with an inert absorbent (Vermiculite or Chemizorb®). Do NOT use paper towels for large liquid amine spills (potential heat generation).
-
-
Disposal of Debris: All cleanup materials (gloves, mats, absorbent) must be treated as Hazardous Solid Waste (Halogenated).[1]
Regulatory Compliance (RCRA)
While this specific research chemical may not have a unique "P" or "U" list code (unless unused and specified by local regulations), it is regulated by characteristic and generator knowledge [1].[1]
-
Waste Code Assignment (Typical):
-
Transport: Ensure the manifest lists "Contains Halogens" to alert the Treatment, Storage, and Disposal Facility (TSDF).[1]
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5][9] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
American Chemical Society. (2023). Safety in Academic Chemistry Laboratories. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Flinn Scientific [flinnsci.ca]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. fishersci.com [fishersci.com]
- 7. my.alfred.edu [my.alfred.edu]
- 8. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 9. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
Personal Protective Equipment (PPE) & Handling Guide: 2-(3-Bromo-4-fluorophenyl)piperazine
Executive Summary & Risk Context[1][2][3][4][5]
Handling 2-(3-Bromo-4-fluorophenyl)piperazine (CAS: 942474-02-4) requires a safety strategy that goes beyond generic laboratory standards. As a halogenated phenylpiperazine intermediate commonly used in drug discovery, this compound presents specific risks associated with organic amines and halogenated aromatics .
While specific toxicological data for this exact isomer may be limited, structural analogs (e.g., 1-(4-Fluorophenyl)piperazine, CAS 2252-63-3) are classified as Acute Toxins (Oral/Dermal/Inhalation) and Severe Irritants to mucous membranes [1, 2]. Consequently, this protocol adopts the Precautionary Principle : we treat this substance as a potential sensitizer and hazardous irritant until proven otherwise.
Critical Hazards:
-
Inhalation: Fine dusts from piperazine derivatives are potent respiratory sensitizers.
-
Skin Contact: Lipophilic nature allows dermal absorption; halogenation may increase stability and persistence.
-
Eye Contact: Corrosive potential due to basic amine functionality.
PPE Matrix: The Defense System
Effective protection relies on a redundancy system. Do not rely on a single barrier.
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | Fume Hood (Class II, Type A/B) | Primary Barrier: Engineering controls are mandatory. The vapor pressure of solid salts is low, but static dust is the primary vector for exposure [3]. |
| Hand (Primary) | Nitrile Gloves (4 mil minimum) | Standard protection against incidental solid contact. |
| Hand (Secondary) | Long-cuff Nitrile or Laminate | Double-Gloving Rule: Organic amines can permeate thin nitrile over time. The outer glove is sacrificial; the inner glove is the final barrier. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient.[1] Air-tight goggles prevent dust migration into the lacrimal fluid, where amines hydrolyze to form alkaline solutions. |
| Body | Tyvek® Lab Coat (or equivalent) | Cotton coats absorb liquids and trap dusts. Non-woven polypropylene (Tyvek) sheds particles and resists liquid penetration. |
Workflow Visualization: Safe Handling Logic
The following diagram outlines the decision logic and operational flow for entering the handling zone. This ensures that safety is a process, not just a list of equipment.
Figure 1: Operational workflow for selecting PPE intensity based on handling scale.
Detailed Operational Protocol
Phase 1: Preparation
-
Static Control: Piperazine solids are often electrostatic. Use an antistatic gun or ionizer bar inside the weigh station to prevent "flying" powder.
-
Solvent Selection: If dissolving, avoid halogenated solvents (like DCM) if possible, as they can increase the permeation rate of the amine through gloves [4]. Use alcohols or ethyl acetate if chemistry permits.
Phase 2: Transfer & Weighing
-
The "6-Inch Rule": Perform all open-vessel manipulations at least 6 inches behind the fume hood sash.
-
Taring: Tare the vial before adding the solid. Do not return excess solid to the stock bottle (contamination and dust risk).
-
Spatula Hygiene: Use disposable anti-static spatulas or clean stainless steel immediately with a methanol-dampened wipe inside the hood.
Phase 3: Reaction Setup
-
Addition: Add the solid to the liquid (if possible) to minimize splash risk.
-
Sealing: Ensure reaction vessels are capped or under inert atmosphere (Nitrogen/Argon) before removing from the hood, although these intermediates are generally air-stable.
Emergency Response: Spills & Exposure[1]
In the event of a release, immediate action minimizes long-term health risks.
Exposure Response[3][4][5][7][8][9][10]
-
Eye Contact: Flush immediately for 15 minutes .[2][3][4] Do not pause to remove contact lenses initially; flush over them, then remove if easy to do so [5].[2][5]
-
Skin Contact: Wash with soap and water.[2][3][4][6][7] Do not use alcohol or organic solvents on skin, as this enhances absorption of the halogenated compound.
Spill Management Decision Tree
Figure 2: Decision logic for containing spills. Note the specific instruction to wet solids to prevent aerosolization.
Disposal & Environmental Compliance
Do not dispose of this compound down the drain. As a halogenated amine, it poses risks to aquatic life and can disrupt water treatment microorganisms.
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid - Toxic/Irritant".
-
Liquid Waste: Combine with compatible organic solvents. Ensure the waste stream is designated for Halogenated Organics .
-
Destruction Method: The preferred method is incineration equipped with a scrubber to neutralize hydrogen bromide (HBr) and hydrogen fluoride (HF) byproducts [6].
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
-
Washington State University. Safe Handling of Halogenated Solvents. Retrieved from [Link][8]
-
Duke University. Safe Handling of Hazardous Drugs and Chemicals. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
